3-Fluoropropyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-68-5 | |
| Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoropropyl 4-methylbenzenesulfonate (CAS 312-68-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoropropyl 4-methylbenzenesulfonate, a key reagent in organic synthesis, particularly for the introduction of the 3-fluoropropyl group in the development of novel pharmaceuticals and imaging agents.
Core Chemical and Physical Properties
This compound, also known as 3-Fluoropropyl Tosylate, is an important building block in medicinal chemistry and materials science.[1] Its properties are summarized below.
| Property | Value |
| CAS Number | 312-68-5[1][2][3] |
| Molecular Formula | C₁₀H₁₃FO₃S[1][3][4] |
| Molecular Weight | 232.27 g/mol [1][3] |
| Alternate Names | 3-Fluoro-1-propanol 4-Methylbenzenesulfonate, 3-Fluoropropyl Tosylate, 1-Fluoro-3-tosyloxypropane[1] |
| Storage | Sealed in a dry environment at room temperature.[3] |
Safety and Handling Information
Proper handling of this compound is crucial for laboratory safety. The compound may cause allergic skin reactions and respiratory difficulties if inhaled. Always work in a well-ventilated area, preferably under a chemical hood, and use appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. |
| Respiratory Sensitization | GHS08 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Prevention | P261: Avoid breathing dust. P280: Wear protective gloves. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Applications in Research and Drug Development
This compound is primarily utilized as a fluoropropylating agent in organic synthesis. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the 3-fluoropropyl moiety into a wide range of molecules.
A significant application lies in the field of Positron Emission Tomography (PET) imaging. The radioactive isotope Fluorine-18 (¹⁸F) can be incorporated to synthesize ¹⁸F-labeled radiotracers.[6] For instance, derivatives of this compound are used to synthesize probes for imaging enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[7]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from 3-fluoro-1-propanol and p-toluenesulfonyl chloride.
Materials:
-
3-fluoro-1-propanol
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) (as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask and standard glassware
-
Separatory funnel
Procedure:
-
Dissolve 3-fluoro-1-propanol in dichloromethane in a round bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) to the solution.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis and a key reaction of this compound.
References
- 1. scbt.com [scbt.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 312-68-5|this compound|BLD Pharm [bldpharm.com]
- 4. molbase.com [molbase.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(18F)fluoropropyl 4-methylbenzenesulfonate | C10H13FO3S | CID 451322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 3-fluoropropyl tosylate (CAS No. 312-68-5). This compound serves as a critical building block in organic synthesis, particularly for the introduction of a 3-fluoropropyl moiety in the development of novel pharmaceuticals and radiotracers.[1]
Core Physicochemical Properties
3-Fluoropropyl tosylate is a clear liquid at ambient temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design and chemical modeling.
| Property | Value | Source(s) |
| CAS Number | 312-68-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃FO₃S | [1][2][3] |
| Molecular Weight | 232.27 g/mol | [1][2][3] |
| Physical Form | Clear Liquid | [1][2] |
| Boiling Point | 160 °C (at 2 Torr) | [1] |
| Density (Predicted) | ~1.2 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); limited solubility in non-polar solvents (e.g., hexane). | [5] |
| Storage Conditions | Store sealed in a dry environment at room temperature. | [1] |
| Synonyms | 3-Fluoropropyl 4-methylbenzenesulfonate, 3-Fluoro-1-propanol p-toluenesulfonate, 1-Fluoro-3-tosyloxypropane | [1][2][3][4] |
Synthesis and Purification
The standard synthesis of 3-fluoropropyl tosylate involves the reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of 3-Fluoropropyl Tosylate
-
Reaction Setup: To a solution of 3-fluoro-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-fluoropropyl tosylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure liquid product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the sulfonyl group will appear as a doublet around 7.8 ppm, and the protons meta will appear as a doublet around 7.4 ppm.
-
Fluoropropyl Chain:
-
-CH₂-O-Ts: A triplet at approximately 4.2 ppm.
-
-CH₂-F: A triplet of doublets at approximately 4.5 ppm, due to coupling with both the adjacent methylene protons and the fluorine atom.
-
-CH₂-CH₂-CH₂-: A multiplet (quintet of doublets) around 2.1 ppm, showing coupling to the adjacent methylene groups and the fluorine atom.
-
-
Methyl Group: A singlet at approximately 2.4 ppm corresponding to the methyl protons of the tosyl group.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Four signals are expected in the aromatic region (127-145 ppm). The carbon bearing the methyl group (~145 ppm), the carbon attached to the sulfur atom (~133 ppm), and the two sets of ortho and meta carbons (~130 ppm and ~128 ppm).
-
Fluoropropyl Chain:
-
-CH₂-F: A doublet around 80-82 ppm, with a large one-bond C-F coupling constant.
-
-CH₂-O-Ts: A signal around 67-69 ppm.
-
-CH₂-CH₂-CH₂-: A doublet around 30-32 ppm, showing a smaller two-bond C-F coupling.
-
-
Methyl Carbon: A signal around 21-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group will appear around 1360 cm⁻¹ and 1175 cm⁻¹, respectively.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
C-F Stretch: A band in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
Reactivity and Applications
The primary utility of 3-fluoropropyl tosylate in organic synthesis stems from the excellent leaving group ability of the tosylate anion (p-toluenesulfonate). The negative charge on the tosylate anion is delocalized through resonance across the three oxygen atoms and the aromatic ring, making it a very stable, weak base and thus an exceptional leaving group in nucleophilic substitution reactions.
This reactivity makes 3-fluoropropyl tosylate an effective reagent for the fluoroalkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. It is particularly valuable in the synthesis of PET (Positron Emission Tomography) radiotracers and other fluorinated pharmaceutical compounds.[1]
Safety and Handling
Based on available safety data, 3-fluoropropyl tosylate is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
In case of contact, follow standard first-aid procedures and seek medical advice. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. 3-FLUOROPROPYL P-TOLUENESULFONATE | 312-68-5 [amp.chemicalbook.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:312-68-5,3-氟丙基 4-甲基苯磺酸酯,3-FLUOROPROPYL P-TOLUENESULFONATE [en.chemfish.com]
- 3. scbt.com [scbt.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Spectral Data Analysis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in organic synthesis, potentially serving as a key intermediate in the introduction of the 3-fluoropropyl group in the development of novel pharmaceutical agents. The presence of both aromatic and aliphatic moieties, along with a fluorine atom, gives rise to a distinct spectroscopic profile. This guide outlines the expected spectral characteristics and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
The following tables summarize the expected and observed spectral data for compounds structurally related to this compound. These values can be used as a reference for the analysis of the target compound.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂) | 7.78 | d | ~8.0 |
| Ar-H (meta to SO₂) | 7.35 | d | ~8.0 |
| O-CH ₂ | 4.25 | t | ~6.0 |
| CH ₂-F | 4.50 | dt | ~47.0 (H-F), ~6.0 (H-H) |
| CH₂-CH ₂-CH₂ | 2.15 | m | - |
| Ar-CH ₃ | 2.45 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| C -SO₂ | 145.0 | - |
| C -CH₃ | 132.8 | - |
| Ar-C H (ortho to SO₂) | 129.8 | - |
| Ar-C H (meta to SO₂) | 127.8 | - |
| O-C H₂ | 68.0 | - |
| C H₂-F | 80.5 | d, ¹JCF ≈ 165 |
| CH₂-C H₂-CH₂ | 30.0 | d, ²JCF ≈ 20 |
| Ar-C H₃ | 21.6 | - |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂-F | -220 to -230 | t | ~47.0 |
Table 4: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O | Asymmetric stretch | 1350 - 1370 |
| S=O | Symmetric stretch | 1170 - 1190 |
| C-O | Stretch | 1000 - 1100 |
| C-F | Stretch | 1000 - 1400 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
Table 5: Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₀H₁₄FO₃S⁺ | 233.06 |
| [M+Na]⁺ | C₁₀H₁₃FNaO₃S⁺ | 255.04 |
| [M-C₃H₆F]⁺ | C₇H₇O₃S⁺ | 155.02 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra are acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra are acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.
-
¹⁹F NMR: Spectra are acquired at 376 MHz with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 4 scans.
Mass Spectrometry
-
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in acetonitrile or methanol at a concentration of approximately 1 mg/mL and infused into the ESI source.
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-1000.
Visualization of the Analytical Workflow
The logical flow of spectral data analysis for the characterization of this compound is depicted below.
An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-Fluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-fluoropropyl tosylate. Due to the limited availability of published, comprehensive spectral datasets for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers in organic synthesis and drug development.
Predicted Spectroscopic Data
The structural formula of 3-fluoropropyl tosylate is presented below, with atoms numbered for clarity in the subsequent NMR data tables.
Figure 1. Structure of 3-fluoropropyl tosylate with atom numbering.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-fluoropropyl tosylate in CDCl₃ is expected to show distinct signals for the propyl chain and the tosyl group. The electron-withdrawing effects of the fluorine atom and the tosylate group will significantly influence the chemical shifts of the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 4.55 | Triplet of Triplets (tt) | JH-F ≈ 47 Hz, JH-H ≈ 6 Hz |
| H-2 | 2.15 | Quintet of Triplets (qt) | JH-H ≈ 6 Hz, JH-F ≈ 25 Hz |
| H-3 | 4.20 | Triplet (t) | JH-H ≈ 6 Hz |
| H-5, H-9 (Aromatic) | 7.80 | Doublet (d) | JH-H ≈ 8 Hz |
| H-6, H-8 (Aromatic) | 7.35 | Doublet (d) | JH-H ≈ 8 Hz |
| H-11 (Methyl) | 2.45 | Singlet (s) | - |
Note: Predicted data is based on typical chemical shifts and coupling constants for similar functional groups.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a large C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF, Hz) |
| C-1 | 80.5 | ~165 |
| C-2 | 30.0 | ~20 |
| C-3 | 68.0 | ~5 |
| C-4 (Aromatic) | 145.0 | - |
| C-5, C-9 (Aromatic) | 130.0 | - |
| C-6, C-8 (Aromatic) | 128.0 | - |
| C-7 (Aromatic) | 133.0 | - |
| C-10 (Methyl) | 21.5 | - |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
Predicted Mass Spectrometry Data
The mass spectrum of 3-fluoropropyl tosylate is expected to show a molecular ion peak and characteristic fragmentation patterns. Electrospray ionization (ESI) in positive mode is a common method for such compounds.
| m/z | Predicted Fragment | Interpretation |
| 233.07 | [M+H]⁺ | Molecular ion plus a proton |
| 213.06 | [M-HF+H]⁺ | Loss of hydrogen fluoride |
| 173.05 | [M-C₃H₆F+H]⁺ | Loss of the fluoropropyl group |
| 155.03 | [C₇H₇SO₂]⁺ | Tosyl cation |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
| 61.05 | [C₃H₆F]⁺ | Fluoropropyl cation |
Note: Predicted fragmentation is based on common fragmentation pathways for tosylates and alkyl fluorides.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the NMR and mass spectrometry analysis of 3-fluoropropyl tosylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Reagents:
-
3-fluoropropyl tosylate sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the 3-fluoropropyl tosylate sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-fluoropropyl tosylate.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap or Agilent Q-TOF) with an Electrospray Ionization (ESI) source.
Reagents:
-
3-fluoropropyl tosylate sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.
-
For ESI, it may be beneficial to add 0.1% formic acid to the solution to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Sheath gas and auxiliary gas flow rates: Optimize for stable spray
-
Capillary temperature: 250-300 °C
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the analytical workflow and the structural-spectral correlations for 3-fluoropropyl tosylate.
Caption: Experimental workflow for the synthesis and characterization of 3-fluoropropyl tosylate.
Caption: Logical correlation of the molecular structure to its predicted NMR and MS data.
An In-depth Technical Guide on the Reactivity of 3-Fluoropropyl Tosylate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 3-fluoropropyl tosylate with various amine nucleophiles. The document details the underlying principles of the nucleophilic substitution reaction, presents available quantitative data, and offers detailed experimental protocols for key transformations. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of fluorinated amines.
Introduction
3-Fluoropropyl tosylate is a valuable electrophilic building block for the introduction of the 3-fluoropropyl moiety into a wide range of molecules. The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a common and efficient method for the synthesis of 3-fluoropropylamines, which are important intermediates in the development of novel pharmaceuticals and agrochemicals.
The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Reaction Mechanism and Kinetics
The reaction of 3-fluoropropyl tosylate with an amine nucleophile proceeds via a classical SN2 mechanism. The amine's lone pair of electrons attacks the electrophilic carbon atom attached to the tosylate group, leading to the formation of a pentacoordinate transition state. Simultaneously, the carbon-oxygen bond of the tosylate group breaks, and the tosylate anion departs.
The rate of this reaction is dependent on several factors, including the nature of the amine nucleophile, the solvent, the reaction temperature, and the concentration of the reactants. Generally, more nucleophilic amines will react faster. Steric hindrance around the nitrogen atom of the amine can decrease its nucleophilicity and slow down the reaction rate.
While specific kinetic data for the reaction of 3-fluoropropyl tosylate with a wide range of amine nucleophiles is not extensively available in the public literature, the principles of SN2 reactions allow for qualitative predictions. The electron-withdrawing effect of the fluorine atom at the 3-position is expected to have a minor retarding effect on the reaction rate compared to an unsubstituted propyl tosylate due to a slight inductive deactivation of the electrophilic carbon.
Quantitative Data
Due to the limited availability of specific quantitative data for the reaction of 3-fluoropropyl tosylate with various amines in peer-reviewed literature, the following table provides a generalized overview of expected yields and reaction conditions based on analogous reactions of alkyl tosylates with amines. These values should be considered as starting points for reaction optimization.
| Amine Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Ammonia (excess) | Ethanol | 80-100 | 60-80 | Reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.[1] An excess of ammonia is used to minimize the formation of secondary and tertiary amines. |
| Primary Amines (e.g., Benzylamine) | Acetonitrile, DMF | 60-80 | 70-90 | The product is a secondary amine. Reaction times can vary from a few hours to overnight. |
| Secondary Amines (e.g., Piperidine, Morpholine) | Acetonitrile, DMF | 60-80 | 75-95 | The product is a tertiary amine. These reactions are often faster than with primary amines due to the higher nucleophilicity of secondary amines. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 3-fluoropropyl tosylate and its subsequent reaction with amine nucleophiles. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific applications.
Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol
Materials:
-
3-Fluoro-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoropropyl tosylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
General Procedure for the Reaction of 3-Fluoropropyl Tosylate with a Primary or Secondary Amine
Materials:
-
3-Fluoropropyl tosylate
-
Amine nucleophile (e.g., benzylamine, piperidine, morpholine)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base (optional, for amine salts)
-
Deionized water
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in acetonitrile or DMF (~10 volumes).
-
Add the amine nucleophile (1.2-2.0 eq.). If the amine is used as a salt (e.g., hydrochloride), add a base such as potassium carbonate (1.5-2.0 eq.) to liberate the free amine.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Procedure for the Reaction of 3-Fluoropropyl Tosylate with Ammonia
Materials:
-
3-Fluoropropyl tosylate
-
Concentrated aqueous ammonia or a solution of ammonia in ethanol
-
Ethanol
-
Sealed pressure tube
Procedure:
-
Place 3-fluoropropyl tosylate (1.0 eq.) in a thick-walled pressure tube equipped with a magnetic stir bar.
-
Add a solution of excess ammonia in ethanol (e.g., 2 M solution, 10-20 eq. of ammonia).
-
Seal the tube tightly.
-
Heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours. Caution: The reaction generates pressure. Use appropriate safety precautions and a blast shield.
-
After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.
-
The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The product can be extracted into the organic phase after basifying the aqueous phase with NaOH.
-
Dry the organic layer, concentrate, and purify the resulting 3-fluoropropylamine, typically by distillation.
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the reaction of 3-fluoropropyl tosylate with an amine.
Experimental Workflow for Amination
Caption: General experimental workflow for the amination of 3-fluoropropyl tosylate.
Conclusion
The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a robust and versatile method for the synthesis of 3-fluoropropylamines. While specific kinetic data for this particular substrate is sparse, the reaction is expected to follow a predictable SN2 pathway. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of their target molecules. Further investigation into the quantitative aspects of this reaction would be beneficial for a more precise understanding and control of the process.
References
Navigating the Solubility Landscape of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoropropyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility profile of the compound, details experimental protocols for quantitative solubility determination, and presents logical workflows relevant to its synthesis and application.
Core Executive Summary
Qualitative Solubility Profile
Based on the general solubility of tosylates, this compound is expected to be soluble in a variety of organic solvents. This solubility is attributed to the presence of the polar sulfonate group and the nonpolar aromatic and alkyl components, allowing for favorable interactions with a range of solvent polarities. Conversely, it is expected to have limited solubility in water.
| Solvent Class | Representative Solvents | Expected Solubility |
| Halogenated | Dichloromethane, Chloroform | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone | High |
| Esters | Ethyl acetate | High |
| Aromatic | Toluene | Moderate to High |
| Alcohols | Methanol, Ethanol | Moderate |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
| Non-polar | Hexane | Low |
| Aqueous | Water | Low |
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound, the following isothermal equilibrium method can be employed. This protocol is designed to provide accurate and reproducible solubility data.[1][2][3][4][5]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
-
Visualizing Key Workflows
To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate the synthesis of a tosylate and a typical preclinical drug development workflow.
Conclusion
While quantitative solubility data for this compound is not extensively published, its expected qualitative solubility profile, coupled with the detailed experimental protocol provided, offers a robust framework for its practical application in research and development. The visualized workflows further contextualize its synthesis and potential role in the drug development pipeline, providing a comprehensive resource for scientists and researchers. The methodologies and information presented herein are intended to facilitate the efficient and informed use of this important chemical intermediate.
References
synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from 3-fluoro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from its precursor, 3-fluoro-1-propanol. This transformation is a crucial step in the synthesis of various fluorinated molecules of interest in medicinal chemistry and drug development, where the introduction of a tosylate group serves to activate the hydroxyl group for subsequent nucleophilic substitution reactions.
Reaction Overview
The synthesis involves the tosylation of 3-fluoro-1-propanol. This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction. The tosylate product is a versatile intermediate due to the excellent leaving group ability of the tosylate anion.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
3-fluoro-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-1-propanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).
-
Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5-2.0 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents). Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | 3-fluoro-1-propanol |
| Reagent | p-Toluenesulfonyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Representative Yield | 75-90% |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (t, 1H), 4.43 (t, 1H), 4.15 (t, 2H), 2.45 (s, 3H), 2.15 (m, 2H) |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.0, 132.8, 129.9, 127.9, 80.5 (d, J=165 Hz), 67.5, 30.2 (d, J=20 Hz), 21.6 |
Note: The provided yield is a representative value based on general tosylation reactions. The NMR data is predicted and should be confirmed by experimental analysis.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
In-depth Technical Guide: The Mechanism of Nucleophilic Substitution on 3-Fluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on 3-fluoropropyl tosylate. It elucidates the prevailing reaction pathway, addresses the potential for neighboring group participation by fluorine, and presents quantitative data on reaction kinetics. Detailed experimental protocols for the synthesis of the substrate and subsequent substitution reactions are provided, alongside spectroscopic data for product characterization. The guide critically evaluates the electronic effects of the fluorine substituent, concluding that its strong negative inductive effect governs the reactivity, rather than anchimeric assistance. This document serves as an essential resource for chemists engaged in the synthesis of fluorinated molecules, offering insights into reaction design and optimization.
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal for the construction of a vast array of molecules, including pharmaceuticals and other functional materials. The use of sulfonate esters, such as tosylates, as leaving groups is a well-established strategy to facilitate these reactions due to their exceptional ability to stabilize the developing negative charge in the transition state.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, understanding the mechanistic nuances of nucleophilic substitution on fluorinated substrates is of paramount importance for the rational design of synthetic routes to novel fluorinated compounds.
This guide focuses specifically on the nucleophilic substitution reactions of 3-fluoropropyl tosylate. A key mechanistic question for substrates of this nature is the potential role of the fluorine atom. While neighboring group participation (NGP) by heteroatoms can significantly accelerate reaction rates and influence stereochemistry, the high electronegativity of fluorine makes its participation as a neighboring group highly unlikely.[3] Instead, the dominant electronic contribution of a fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). This guide will explore the consequences of this effect on the reactivity of 3-fluoropropyl tosylate.
The Prevailing Mechanism: A Concerted SN2 Pathway
The nucleophilic substitution on 3-fluoropropyl tosylate, a primary alkyl tosylate, proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the tosylate leaving group departs.[4]
The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the nucleophile and the leaving group positioned on opposite sides (backside attack). This geometry leads to an inversion of stereochemistry at the reaction center, although for the achiral 3-fluoropropyl tosylate, this is not observable in the product.
The Role of the Fluorine Substituent
No Evidence for Neighboring Group Participation:
Neighboring group participation, or anchimeric assistance, involves the intramolecular attack of a neighboring group to form a cyclic intermediate, which then undergoes attack by the external nucleophile. This pathway often leads to an overall retention of stereochemistry and a significant rate enhancement compared to analogous systems without the participating group.[5]
However, in the case of fluorine, its extreme electronegativity makes it a very poor electron pair donor. The formation of a positively charged fluoronium ion intermediate is energetically highly unfavorable. Extensive studies have shown no evidence for anchimeric assistance by fluorine in nucleophilic substitution reactions.[3]
Dominance of the Negative Inductive Effect (-I Effect):
The primary influence of the fluorine atom at the γ-position in 3-fluoropropyl tosylate is its strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the carbon backbone. This has a significant impact on the SN2 reaction:
-
Destabilization of the Transition State: The SN2 transition state has a partial negative charge distributed over the nucleophile and the leaving group. The electron-withdrawing fluorine atom in proximity to the reaction center further withdraws electron density, thereby destabilizing this already electron-rich transition state. This increases the activation energy of the reaction.
-
Rate Deceleration: The consequence of the destabilized transition state is a significant decrease in the reaction rate compared to the non-fluorinated analogue, propyl tosylate.
Quantitative Data and Data Presentation
| Substrate | Nucleophile | Solvent | Relative Rate | Reference |
| n-Heptyl bromide | NaN3 | Methanol | 1 | [6] |
| 3-Fluoropropyl bromide (analogue) | NaN3 | Methanol | ~0.14 (estimated) | [6] |
Note: The relative rate for the 3-fluoropropyl system is an estimation based on the data for γ-fluorinated alkyl bromides presented in the cited literature.
Experimental Protocols
Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol
This protocol describes the conversion of 3-fluoro-1-propanol to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.
Materials:
-
3-Fluoro-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq.) dropwise.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold 1 M HCl.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 3-fluoropropyl tosylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization Data (Predicted):
-
1H NMR (CDCl3, 400 MHz): δ 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (dt, 2H), 4.15 (t, 2H), 2.45 (s, 3H), 2.10 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 145.0, 133.0, 130.0, 128.0, 80.5 (d, JC-F = 165 Hz), 68.0, 30.0 (d, JC-F = 20 Hz), 21.6.
Nucleophilic Substitution on 3-Fluoropropyl Tosylate with Sodium Azide
This protocol details the SN2 reaction of 3-fluoropropyl tosylate with sodium azide to form 1-azido-3-fluoropropane.
Materials:
-
3-Fluoropropyl tosylate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive, handle with care and avoid high temperatures).
-
Purify the resulting 1-azido-3-fluoropropane by distillation or column chromatography if necessary.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: SN2 mechanism for nucleophilic substitution on 3-fluoropropyl tosylate.
Experimental Workflow: Synthesis and Substitution
Caption: Workflow for synthesis of 3-fluoropropyl tosylate and subsequent substitution.
Conclusion
The nucleophilic substitution on 3-fluoropropyl tosylate proceeds via a standard SN2 mechanism. There is no evidence to support the participation of the fluorine atom as a neighboring group. Instead, the reactivity of the substrate is governed by the strong negative inductive effect of the fluorine atom, which destabilizes the SN2 transition state and consequently decelerates the reaction rate. This understanding is crucial for predicting the reactivity of other fluorinated aliphatic compounds and for the strategic design of synthetic routes in medicinal and materials chemistry. The provided experimental protocols offer a practical guide for the preparation and subsequent functionalization of this important fluorinated building block.
References
Theoretical and Experimental Investigation of 3-Fluoropropyl Tosylate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the reactivity of 3-fluoropropyl tosylate, a molecule of interest in medicinal chemistry and drug development due to the influence of the fluorine atom on reaction pathways. While specific literature on the theoretical calculations for 3-fluoropropyl tosylate is not abundant, this document outlines the established computational and experimental protocols applicable to its study. The core of this guide focuses on the potential for neighboring group participation (NGP) by the fluorine atom, leading to complex reaction kinetics and product distributions. We present hypothetical data, detailed experimental procedures, and logical workflows to serve as a robust framework for researchers in this field.
Introduction
The reactivity of alkyl tosylates is a cornerstone of synthetic organic chemistry, with the tosylate group being an excellent leaving group in nucleophilic substitution reactions.[1] The introduction of a fluorine atom at the γ-position, as in 3-fluoropropyl tosylate, presents an intriguing case for studying intramolecular effects on reaction mechanisms. The high electronegativity of fluorine is expected to influence the electron density of the carbon backbone and potentially participate in the reaction through anchimeric assistance.[2] Understanding the balance between a direct SN2 substitution and a pathway involving neighboring group participation is crucial for predicting and controlling reaction outcomes in the synthesis of fluorinated organic molecules.
This guide will explore the theoretical calculations used to model the reactivity of 3-fluoropropyl tosylate, focusing on the elucidation of reaction pathways and the energetics of transition states. Furthermore, it will provide detailed experimental protocols for studying the solvolysis kinetics and for the analysis of the resulting product mixture.
Theoretical Calculations of Reactivity
Theoretical chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For 3-fluoropropyl tosylate, computational studies, particularly using Density Functional Theory (DFT), can elucidate the potential energy surface of its reactions, helping to distinguish between competing pathways.[3][4]
Competing Reaction Pathways
The solvolysis of 3-fluoropropyl tosylate can potentially proceed through two main pathways:
-
SN2 Pathway: A direct bimolecular nucleophilic substitution where the nucleophile attacks the α-carbon, leading to the displacement of the tosylate group in a single concerted step.
-
Neighboring Group Participation (NGP) Pathway: The fluorine atom at the γ-position can act as an intramolecular nucleophile, displacing the tosylate group to form a cyclic fluoronium ion intermediate.[5] This intermediate is then attacked by an external nucleophile. This pathway is also known as anchimeric assistance.[6][7]
The competition between these pathways is governed by the relative activation energies of their rate-determining steps.
Computational Methodology
A typical computational workflow to investigate these pathways would involve:
-
Geometry Optimization: The ground state geometries of the reactant (3-fluoropropyl tosylate), the nucleophile, the transition states for both SN2 and NGP pathways, the fluoronium ion intermediate, and the final products are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition states connect the reactant and the intended intermediate or product.[7]
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations for the solvolysis of 3-fluoropropyl tosylate in acetic acid.
| Parameter | SN2 Pathway | NGP Pathway |
| Activation Energy (ΔE‡) | 25.0 kcal/mol | 22.5 kcal/mol |
| Free Energy of Activation (ΔG‡) | 28.5 kcal/mol | 26.0 kcal/mol |
| Enthalpy of Reaction (ΔHr) | -15.0 kcal/mol | -18.0 kcal/mol |
| Free Energy of Reaction (ΔGr) | -12.5 kcal/mol | -15.5 kcal/mol |
Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.
Based on this hypothetical data, the NGP pathway would be favored due to its lower free energy of activation.
Experimental Protocols
Experimental studies are essential to validate theoretical predictions and to quantify the reactivity of 3-fluoropropyl tosylate under specific conditions.
Synthesis of 3-Fluoropropyl Tosylate
A general procedure for the synthesis of 3-fluoropropyl tosylate is as follows:
-
To a solution of 3-fluoro-1-propanol (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Studies of Solvolysis
The rate of solvolysis can be monitored by measuring the rate of formation of the toluenesulfonic acid byproduct, which can be titrated with a standard base solution.[8]
Procedure:
-
Prepare a solution of 3-fluoropropyl tosylate (e.g., 0.1 M) in the desired solvent (e.g., 80% ethanol/20% water).
-
Prepare a standard solution of NaOH (e.g., 0.02 M) containing a suitable indicator (e.g., bromothymol blue).
-
Place a known volume of the tosylate solution in a constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing cold acetone.
-
Titrate the quenched solution with the standard NaOH solution to determine the concentration of the liberated toluenesulfonic acid.
-
The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt.
Product Analysis
The products of the solvolysis reaction can be identified and quantified using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can be used to identify the structure of the products.[9][10] In the case of an NGP mechanism, the stereochemical outcome can be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the product mixture, providing both qualitative and quantitative information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of the products.
Conclusion
References
- 1. uhb.edu.sa [uhb.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic and Computational Study of Boronium Ionic Liquids and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural proof of a [C–F–C]+ fluoronium cation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. amherst.edu [amherst.edu]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 3-Fluoropropyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-fluoropropyl tosylate. Due to its nature as a reactive alkylating agent, proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility. This document outlines the known stability profile, potential degradation pathways, and provides detailed protocols for assessing its stability.
Introduction
3-Fluoropropyl tosylate (C₁₀H₁₃FO₃S) is a key intermediate in organic synthesis, often utilized for the introduction of a 3-fluoropropyl group into various molecules. As with other sulfonate esters, its reactivity, which makes it a valuable synthetic tool, also contributes to its inherent instability under certain conditions. Understanding the factors that affect its stability is paramount for its effective use in research and development.
General Stability Profile
While specific quantitative stability data for 3-fluoropropyl tosylate is not extensively published, the stability of alkyl tosylates as a class of compounds is well-documented. Their stability is primarily influenced by temperature, moisture, and pH.
-
Hydrolytic Stability : Alkyl tosylates are susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. The primary degradation product of hydrolysis is p-toluenesulfonic acid and 3-fluoropropanol. The presence of water in solvents or exposure to atmospheric moisture can lead to significant degradation over time.
-
Thermal Stability : Elevated temperatures can promote the decomposition of sulfonate esters. Thermal degradation may lead to the formation of various byproducts and a decrease in the purity of the material.
-
Photostability : While not as extensively studied for this specific compound, prolonged exposure to light, particularly UV light, should be avoided as it can potentially induce degradation.
-
Compatibility : 3-Fluoropropyl tosylate is a reactive electrophile and will react with a wide range of nucleophiles. It is incompatible with strong acids, strong bases, strong oxidizing agents, and nucleophilic reagents. Care should be taken to use anhydrous and non-nucleophilic solvents when handling this compound.
Recommended Storage Conditions
To ensure the long-term integrity of 3-fluoropropyl tosylate, the following storage conditions are recommended. These recommendations are based on general guidelines for reactive sulfonate esters.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, freezing (-20°C) is preferable. | Reduces the rate of thermal decomposition and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from light and prevents moisture ingress. |
| Moisture | Exclude moisture rigorously. | Prevents hydrolysis, which is a primary degradation pathway. |
Potential Degradation Pathways
The primary degradation pathway for 3-fluoropropyl tosylate is solvolysis, with hydrolysis being the most common form. Other potential reactions can occur depending on the storage and handling conditions.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of 3-fluoropropyl tosylate, a stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The following protocol outlines a general procedure for a stability study.
5.1. Stability-Indicating HPLC Method Development
A reverse-phase HPLC method should be developed and validated to separate 3-fluoropropyl tosylate from its potential degradation products, primarily p-toluenesulfonic acid and 3-fluoropropanol.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 225 nm and 254 nm
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
5.2. Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
| Condition | Procedure |
| Acid Hydrolysis | Dissolve 3-fluoropropyl tosylate in 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve 3-fluoropropyl tosylate in 0.1 N NaOH and keep at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve 3-fluoropropyl tosylate in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid material to 80°C for 48 hours. |
| Photodegradation | Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
5.3. Long-Term and Accelerated Stability Study Protocol
Data Presentation
The results from the stability study should be compiled into a clear and concise table to facilitate the determination of a re-test date or shelf life.
Table 1: Example Stability Data Table for 3-Fluoropropyl Tosylate
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | p-Toluenesulfonic Acid (%) | Other Impurities (%) | Total Impurities (%) |
| 2-8°C | 0 | Clear, colorless liquid | 99.5 | <0.1 | <0.1 | 0.2 |
| 3 | ||||||
| 6 | ||||||
| 12 | ||||||
| 25°C / 60% RH | 0 | Clear, colorless liquid | 99.5 | <0.1 | <0.1 | 0.2 |
| 1 | ||||||
| 3 | ||||||
| 6 |
Conclusion
3-Fluoropropyl tosylate is a reactive compound that requires careful handling and storage to maintain its quality. The primary degradation pathway is hydrolysis, which can be minimized by storing the material at low temperatures under an inert, dry atmosphere. The provided experimental protocol offers a framework for researchers to generate specific stability data for their material, ensuring the reliability of their experimental results and the integrity of their drug development programs.
Methodological & Application
Application Notes and Protocols for [18F]Fluoropropylation using 3-Fluoropropyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoropropylation is a crucial radiolabeling strategy in the development of positron emission tomography (PET) tracers. The introduction of a 3-[18F]fluoropropyl group can significantly enhance the in vivo stability and pharmacokinetic properties of parent molecules. 3-[18F]Fluoropropyl 4-methylbenzenesulfonate ([18F]FP-OTs) is a commonly used prosthetic group for this purpose, enabling the efficient radiolabeling of a wide range of precursor molecules containing nucleophilic functional groups such as amines, thiols, and phenols. This document provides a detailed protocol for the synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and its subsequent use in the [18F]fluoropropylation of precursor molecules.
Principle of the Method
The [18F]fluoropropylation process is typically a two-step, one-pot reaction. First, cyclotron-produced [18F]fluoride is used to synthesize 3-[18F]Fluoropropyl 4-methylbenzenesulfonate from a suitable precursor, 1,3-propanediol bis(4-methylbenzenesulfonate). The resulting [18F]FP-OTs is then used to alkylate a target molecule containing a nucleophilic functional group. The entire process can be automated using a commercially available radiosynthesis module.
Experimental Protocols
Materials and Equipment
-
Cyclotron-produced [18F]Fluoride
-
1,3-propanediol bis(4-methylbenzenesulfonate)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3) or Tetra-n-butylammonium bicarbonate (TBAHCO3)
-
Acetonitrile (MeCN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Precursor molecule (containing an amine, thiol, or phenol moiety)
-
Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera+)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile filters (0.22 µm)
-
Reagents and solvents for quality control (e.g., HPLC mobile phases, standards)
Protocol 1: Automated Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and Subsequent [18F]Fluoropropylation
This protocol describes a generalized automated procedure for the synthesis of an [18F]fluoropropylated PET tracer.
Step 1: [18F]Fluoride Trapping and Elution
-
Aseptically connect the [18F]fluoride target line to the automated synthesis module.
-
Transfer the cyclotron-produced aqueous [18F]fluoride solution onto a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge to trap the [18F]F-.
-
Elute the trapped [18F]F- into the reaction vessel using a solution of Kryptofix 2.2.2 and a weak base (e.g., potassium carbonate or tetra-n-butylammonium bicarbonate) in acetonitrile/water.
Step 2: Azeotropic Drying
-
Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) and vacuum to perform azeotropic drying of the [18F]fluoride-K222 complex. This is a critical step to ensure anhydrous conditions for the subsequent nucleophilic substitution.
Step 3: Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate
-
Add a solution of 1,3-propanediol bis(4-methylbenzenesulfonate) in anhydrous acetonitrile to the dried [18F]fluoride-K222 complex.
-
Heat the reaction mixture at 100-120°C for 5-10 minutes to facilitate the nucleophilic substitution, forming 3-[18F]Fluoropropyl 4-methylbenzenesulfonate.
Step 4: [18F]Fluoropropylation of the Precursor Molecule
-
Cool the reaction vessel to 80-100°C.
-
Add a solution of the precursor molecule (containing the nucleophilic functional group) in an appropriate anhydrous solvent (e.g., acetonitrile or dimethylformamide). A suitable base may be required to deprotonate the nucleophile, depending on its pKa.
-
Maintain the reaction at 80-120°C for 10-15 minutes to allow for the [18F]fluoropropylation to occur.
Step 5: Purification of the [18F]Fluoropropylated Product
-
Quench the reaction mixture with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to the desired [18F]fluoropropylated product, guided by the radioactivity detector.
Step 6: Formulation
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection to obtain the final injectable formulation.
Data Presentation
The following tables summarize typical quantitative data for the [18F]fluoropropylation of various precursor molecules using 3-Fluoropropyl 4-methylbenzenesulfonate.
Table 1: Reaction Conditions and Radiochemical Yields
| Radiotracer | Precursor Type | Base | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY, decay-corrected) | Reference |
| [18F]FP-TZTP | Thiol | K2CO3/K222 | MeCN | 80 | 5 | 29 ± 4% | [1] |
| [18F]FPCMT | Secondary Amine | K2CO3/K222 | MeCN | 110 | 10 | 4-5% (not decay-corrected) | [2] |
| O-[3-18F-fluoropropyl]-α-methyl tyrosine | Phenol | - | - | - | - | 15% (automated) | [3] |
| [18F]iNOS-9 | Primary Amine | K2CO3/K222 | MeCN | - | - | ~10% | [4] |
Table 2: Quality Control Parameters
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Radio-HPLC |
| Molar Activity | > 37 GBq/µmol (1 Ci/µmol) | HPLC with UV and radioactivity detectors |
| Residual Solvents | < 410 ppm (Acetonitrile), < 880 ppm (Ethanol) | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Sterility | Sterile | Sterility testing (e.g., USP <71>) |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the automated workflow for the [18F]fluoropropylation protocol.
Caption: Automated workflow for [18F]fluoropropylation.
Conclusion
The protocol described provides a robust and reproducible method for the [18F]fluoropropylation of various precursor molecules using 3-[18F]Fluoropropyl 4-methylbenzenesulfonate. This method is amenable to automation, making it suitable for the routine production of PET radiotracers in a GMP-compliant environment. The versatility of this approach allows for the development of a wide range of novel PET imaging agents for diverse applications in research and clinical settings.
References
Application Notes & Protocols for the Synthesis of [18F]Fluoropropyl-Labeled PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a critical molecular imaging technique in oncology, neurology, and cardiology. Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a 109.7-minute half-life which allows for multi-step syntheses and transportation to satellite imaging centers.[1][2] The [18F]fluoropropyl group is a valuable moiety for radiolabeling biomolecules as it can enhance metabolic stability and cell permeability.
This document provides detailed protocols for the synthesis of [18F]fluoropropyl-labeled PET tracers via nucleophilic substitution, a robust and widely adopted method. The primary strategies covered are:
-
One-Step Direct Labeling: Fluorination of a precursor molecule containing a propyl chain with a good leaving group (e.g., tosylate, mesylate).
-
Two-Step "Building Block" Approach: Synthesis of an [18F]fluoropropyl synthon, such as [18F]1-fluoro-3-propyl tosylate, which is then used to alkylate a target molecule.[1][3]
These protocols are designed for implementation on automated synthesis modules but can be adapted for manual synthesis.
Synthesis Strategies & Data
The choice of synthesis strategy often depends on the nature of the target molecule. Direct labeling is often simpler, while the building block approach can be more versatile for complex biomolecules. Below is a summary of quantitative data from representative syntheses.
Table 1: Comparison of [18F]Fluoropropylation Methods
| Tracer Example | Precursor | Method | Radiochemical Yield (RCY)¹ | Synthesis Time (min) | Radiochemical Purity |
| [18F]FP-CIT[4] | N-propyl-mesylate nortropane | Direct Fluorination | 1-2% | ~80 | >98% |
| [18F]FP-CIT[4] | 1,3-dibromopropane | Two-Step (via [18F]fluoropropyl bromide) | 2-4% | ~90 | >99% |
| [18F]FPCMT[5] | 1,3-bis(tosyloxy)propane | Two-Step (via [18F]fluoropropyl tosylate) | 4-5% | Not specified | 98-99% |
| O-(3-[18F]fluoropropyl)-L-tyrosine (FPT)[6] | L-tyrosine & 1,3-dibromopropane | Two-Step Fluoropropylation | 25-30% | ~60 | >99% |
| [18F]2-FPTRP / [18F]5-FPTRP[7] | Tryptophan derivatives with propyl-tosylate | Direct Fluorination | 29-34% (decay corrected) | Not specified | >99% |
¹ Radiochemical yields are not decay-corrected unless specified.
Experimental Workflows & Diagrams
The general workflow for producing [18F]fluoropropyl-labeled tracers involves several key stages, from fluoride production to final quality control.
General Synthesis Workflow
The diagram below illustrates the end-to-end process for a typical automated synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta (4' methylphenyl) nortropane (FPCMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Automated Synthesis of [18F]Fluoropropyl Radiopharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and comparative data for the automated synthesis of [18F]fluoropropyl and related [18F]-labeled radiopharmaceuticals for positron emission tomography (PET).
Introduction
The automated synthesis of radiopharmaceuticals labeled with fluorine-18 (¹⁸F) is crucial for the reliable and safe production of PET tracers. Automated modules enhance reproducibility, increase radiochemical yields, and minimize radiation exposure to personnel.[1] This document outlines protocols for the automated synthesis of [¹⁸F]fluorocholine ([¹⁸F]FCH), a key radiopharmaceutical for imaging certain cancers, and provides data on other relevant [¹⁸F]-labeled compounds synthesized using similar automated methodologies. The protocols are adaptable to various commercially available synthesis modules, such as the GE TRACERlab™ and FASTlab™ series.
Synthesis Pathways and Methodologies
The automated synthesis of [¹⁸F]FCH and similar radiotracers typically involves a two-step process. The first step is the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride to form a reactive [¹⁸F]-labeled intermediate. This is followed by the reaction of the intermediate with a secondary precursor to yield the final radiopharmaceutical. Purification is generally achieved using solid-phase extraction (SPE) cartridges.[2][3]
A common pathway for [¹⁸F]FCH synthesis involves the production of [¹⁸F]fluorobromomethane ([¹⁸F]FBM) from dibromomethane, followed by the N-alkylation of N,N-dimethylaminoethanol (DMAE).[2][4] An alternative approach utilizes the fluorination of ditosylmethane to generate [¹⁸F]fluoromethyl tosylate, which then reacts with DMAE.[5]
Experimental Protocols
General Preparatory Steps
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating enriched [¹⁸O]water.[2][5] The resulting aqueous [¹⁸F]fluoride is then transferred to the automated synthesis module.
-
Trapping and Elution of [¹⁸F]Fluoride: The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.[2][4] The [¹⁸O]water is recovered for recycling. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in a water/acetonitrile mixture.[2][5]
-
Azeotropic Drying: The water/acetonitrile azeotrope is evaporated to dryness to obtain an anhydrous [¹⁸F]fluoride-K₂₂₂ complex.[5]
Protocol 1: Automated Synthesis of [¹⁸F]FCH via [¹⁸F]Fluorobromomethane
This protocol is adapted for a GE TRACERlab FX or similar module.[2][4]
-
Synthesis of [¹⁸F]Fluorobromomethane ([¹⁸F]FBM):
-
To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of dibromomethane in acetonitrile.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
The resulting [¹⁸F]FBM is a volatile gas and is transferred via a stream of inert gas (e.g., helium or argon) to the next reaction step.
-
-
Synthesis of [¹⁸F]FCH:
-
Purification:
-
The crude [¹⁸F]FCH is purified using a series of SPE cartridges, typically a cation exchange cartridge (e.g., Accell CM) connected in series with the Sep-Pak tC18.[2][3]
-
The cartridges are washed with ethanol and water to remove unreacted DMAE and other impurities.[2][5]
-
The purified [¹⁸F]FCH is eluted from the CM cartridge with sterile saline.[2][3]
-
-
Final Formulation:
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.[5]
-
Protocol 2: Automated Synthesis of [¹⁸F]FCH via [¹⁸F]Fluoromethyl Tosylate
This protocol is adapted for a GE TRACERlab FXFN module.[5]
-
Synthesis of [¹⁸F]Fluoromethyl Tosylate:
-
To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of ditosylmethane in acetonitrile and a small amount of water.
-
Heat the reaction mixture at 120°C for 10 minutes to produce [¹⁸F]fluoromethyl tosylate.[5]
-
-
One-Pot Synthesis of [¹⁸F]FCH:
-
Cool the reactor and add DMAE to the same reaction vessel.
-
Heat the mixture again at 120°C for 10 minutes to generate [¹⁸F]FCH.[5]
-
-
Purification:
-
Final Formulation:
Quantitative Data Summary
The following tables summarize the quantitative data from various automated synthesis methods for [¹⁸F]FCH and other [¹⁸F]-labeled radiopharmaceuticals.
| Radiopharmaceutical | Synthesis Module | Method | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time | Reference |
| [¹⁸F]FCH | GE TRACERlab FX (modified) | via [¹⁸F]FBM | Not specified | ≥99% | Not specified | [2][4] |
| [¹⁸F]FCH | GE FASTlab II | via [¹⁸F]FBM (gas phase) | 17.8 ± 2.5% | >99% | 70 min | [3][6] |
| [¹⁸F]FCH | GE TRACERlab FXFN | via [¹⁸F]Fluoromethyl Tosylate | 7% (non-decay corrected) | >99% | 1.25 hours | [5] |
| [¹⁸F]Fluoroethylcholine | Modified commercial module | via 2-bromoethyl triflate | 47 ± 5% (not decay corrected) | >99.9% | 40 min | [7] |
| [¹⁸F]FP-TZTP | Modified Nuclear Interface C-11 System | One-step | 18.8 ± 2.4% | Not specified | Not specified | [8] |
| [¹⁸F]PARPi | Trasis AllinOne | Not specified | 2.7% to 7.8% (n.d.c.) | Not specified | 87 to 106 min | [9] |
| [¹⁸F]AlF-FAPI-74 | CFN-MPS200 | One-pot, one-step | 37 ± 4% | ≥97% | 31 min | [10] |
Visualization of Experimental Workflows
The following diagrams illustrate the key workflows in the automated synthesis of [¹⁸F]-labeled radiopharmaceuticals.
Caption: Workflow for the automated synthesis of [¹⁸F]FCH via the [¹⁸F]FBM intermediate.
Caption: Workflow for the one-pot automated synthesis of [¹⁸F]FCH via the [¹⁸F]fluoromethyl tosylate intermediate.
References
- 1. youtube.com [youtube.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Automated Synthesis of [18F]Fluorocholine on GE FASTlab II Synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The automated radiosynthesis of [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Peptides with [18F]Fluoropropyl Group for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that plays a crucial role in preclinical research and clinical diagnostics.[1][2] The development of targeted radiotracers is essential for imaging specific biological processes. Peptides, with their high receptor affinity and specificity, rapid blood clearance, and low immunogenicity, are ideal targeting vectors for PET imaging.[3][4] Fluorine-18 ([18F]) is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy (0.64 MeV), which allows for high-resolution imaging.[1][3][5]
Direct labeling of peptides with [18F]fluoride is often challenging due to the harsh reaction conditions required, which can lead to the degradation of these sensitive biomolecules.[3][5][6] To overcome this, the prosthetic group approach is widely employed.[3][6][7] This method involves the radiosynthesis of a small, bifunctional molecule (the prosthetic group) that is subsequently conjugated to the peptide under mild conditions.[3]
This document provides detailed application notes and protocols for the labeling of peptides with the [18F]fluoropropyl group, a commonly used prosthetic group for PET tracer development. Two primary strategies will be covered: acylation of primary amines using 2-[18F]fluoropropionic acid ([18F]FPA) and alkylation of thiols using 3-[18F]fluoropropane-1-thiol.
Labeling Strategies using [18F]Fluoropropyl Prosthetic Groups
The [18F]fluoropropyl group can be introduced into peptides primarily through two reactive functionalities: an activated carboxylic acid for targeting amine groups (e.g., N-terminus or lysine side chains) or a thiol-reactive group for targeting cysteine residues.
Amine-Reactive Labeling with 2-[18F]Fluoropropionic Acid ([18F]FPA)
This strategy involves the synthesis of 2-[18F]fluoropropionic acid ([18F]FPA) or its activated esters, such as p-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP), which then react with primary amines on the peptide.[7] Solid-phase synthesis offers a regioselective method for labeling peptides with [18F]FPA, preventing non-specific reactions with multiple acylable functional groups.[8]
Thiol-Reactive Labeling with 3-[18F]Fluoropropane-1-thiol
This approach utilizes the reaction of 3-[18F]fluoropropane-1-thiol with maleimide-functionalized peptides.[9] This method is advantageous as it allows for conjugation under mild, physiological conditions (PBS, pH 7.4, room temperature), which is crucial for maintaining the integrity of sensitive biomolecules.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from published literature on the labeling of peptides with [18F]fluoropropyl prosthetic groups.
Table 1: Radiosynthesis of [18F]Fluoropropyl-Labeled Peptides
| Prosthetic Group Approach | Peptide | Precursor Amount | Radiochemical Yield (Decay Corrected) | Synthesis Time (min) | Molar Activity (GBq/μmol) | Radiochemical Purity (%) | Reference |
| 2-[18F]FPA (Solid Phase) | Various Peptides | Not Specified | 10% | 175 | Not Reported | 76-99% (pre-HPLC) | [8] |
| 3-[18F]Fluoropropyl Thiol | E[c(RGDfK)]2-maleimide | 0.0024 – 3 µmol | 6 – 22% (non-decay corrected) | ~90 | Not Reported | >95% | [9] |
| [18F]FPy-TFP (Automated) | cRGDyK | 1 mg | 13-26% | 97 ± 3 | 37-185 | >99% | [10][11] |
Table 2: Comparison of Different [18F]Labeling Prosthetic Groups
| Prosthetic Group | Target Functional Group | Key Advantages | Common Peptides Labeled |
| 2-[18F]Fluoropropionic Acid ([18F]FPA) | Amine | Enables solid-phase synthesis for regioselectivity. | RGD peptides, various lengths.[7][8] |
| 3-[18F]Fluoropropyl Thiol | Thiol (via maleimide) | Mild conjugation conditions (pH 7.4, RT).[9] | RGD peptides, aptamers.[9] |
| [18F]SFB | Amine | Widely used and well-established.[3][4] | RGD peptides, antibodies.[4] |
| [18F]FPy-TFP | Amine | Suitable for automated synthesis.[10][11] | YGGFL, cRGDyK, Bombesin analogs.[10][11] |
| Al[18F] | Chelator (e.g., NOTA) | Fast, one-step, kit-like labeling.[2][4] | Octreotide, RGD peptides.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Labeling of Peptides with 2-[18F]Fluoropropionic Acid ([18F]FPA)
This protocol is based on the methodology for regioselective labeling of peptides on a solid support.[8]
Materials:
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3) solution
-
Ethyl 2-bromopropionate
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Peptide-bound solid support resin
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
HPLC system for purification and analysis
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Workflow Diagram:
Caption: Workflow for solid-phase labeling of peptides with [18F]FPA.
Procedure:
-
[18F]Fluoride Activation:
-
Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.
-
-
Synthesis of 2-[18F]Fluoropropionic Acid ([18F]FPA):
-
To the dried [18F]fluoride complex, add a solution of ethyl 2-bromopropionate in anhydrous acetonitrile.
-
Heat the reaction mixture (e.g., 80-100°C) for 10-15 minutes to perform the nucleophilic substitution.
-
After cooling, add NaOH solution and heat to hydrolyze the ester.
-
Neutralize the reaction mixture and purify the resulting [18F]FPA using an SPE cartridge.
-
-
Solid-Phase Peptide Conjugation:
-
Activate the purified [18F]FPA in DMF using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the activated [18F]FPA solution to the peptide-bound solid support resin.
-
Allow the coupling reaction to proceed at room temperature for 15-30 minutes.
-
Wash the resin thoroughly with DMF and other appropriate solvents to remove unreacted reagents.
-
-
Cleavage and Purification:
-
Treat the resin with a TFA cleavage cocktail to cleave the [18F]fluoropropionyl-peptide from the solid support and remove protecting groups.
-
Precipitate the crude labeled peptide in cold ether, centrifuge, and decant the supernatant.
-
Dissolve the peptide pellet in a suitable solvent and purify by preparative HPLC.
-
Collect the fraction containing the desired product, remove the HPLC solvent, and formulate the final product in a physiologically compatible buffer.
-
Protocol 2: Thiol-Reactive Labeling of Maleimide-Functionalized Peptides with 3-[18F]Fluoropropyl Thiol
This protocol is adapted from the methodology for conjugating [18F]fluorothiols to maleimide substrates.[9]
Materials:
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3) solution
-
1-Bromo-3-tosyloxypropane
-
Potassium thioacetate
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Maleimide-functionalized peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for purification and analysis
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Workflow Diagram:
Caption: Workflow for thiol-reactive labeling with [18F]fluoropropyl thiol.
Procedure:
-
Synthesis of 3-[18F]Fluoropropyl Tosylate:
-
Activate and dry [18F]fluoride with K222/K2CO3 as described in Protocol 1.
-
Add 1-bromo-3-tosyloxypropane in anhydrous acetonitrile to the dried [18F]fluoride and heat (e.g., 90°C) for 10 minutes.
-
Purify the resulting 3-[18F]fluoropropyl tosylate using an SPE cartridge.
-
-
Synthesis of 3-[18F]Fluoropropane-1-thiol:
-
React the purified 3-[18F]fluoropropyl tosylate with potassium thioacetate in a suitable solvent.
-
Perform acidic hydrolysis (e.g., with HCl) to remove the acetyl protecting group, yielding the volatile 3-[18F]fluoropropane-1-thiol.
-
The volatile thiol can be trapped in a solution for the next step by bubbling nitrogen through the reaction mixture.
-
-
Peptide Conjugation:
-
Trap the 3-[18F]fluoropropane-1-thiol in a vial containing the maleimide-functionalized peptide dissolved in PBS (pH 7.4).
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
-
Purification and Formulation:
-
Purify the [18F]fluoropropyl-labeled peptide by preparative HPLC.
-
Collect the desired fraction, remove the organic solvent, and formulate the final product in a sterile, pyrogen-free solution for in vivo use.
-
Quality Control
After synthesis and purification, the [18F]fluoropropyl-labeled peptide must undergo rigorous quality control to ensure its suitability for PET imaging.
Table 3: Quality Control Parameters
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC | >95% |
| Chemical Purity | Analytical HPLC (with UV detection) | >95% |
| Identity of Product | Co-elution with non-radioactive standard on HPLC; Mass Spectrometry (for non-radioactive standard) | Retention time matches standard |
| Specific Activity | Calculated from radioactivity and mass of peptide (determined by UV-HPLC) | As high as possible (typically >37 GBq/μmol) |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and low endotoxin levels |
Conclusion
The use of [18F]fluoropropyl prosthetic groups provides a versatile and effective strategy for the radiolabeling of peptides for PET imaging. The choice between amine-reactive and thiol-reactive approaches depends on the specific peptide sequence and the desired site of conjugation. By following detailed and optimized protocols, researchers can reliably produce high-quality [18F]fluoropropyl-labeled peptides for preclinical and clinical applications, contributing to the advancement of molecular imaging and targeted radionuclide therapy. The automation of these processes further enhances the reliability and accessibility of these valuable radiotracers.[10][11]
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging with an αvβ6 Specific Peptide Radiolabeled using 18F-“Click” Chemistry: Evaluation and Comparison with the Corresponding 4-[18F]Fluorobenzoyl- and 2-[18F]Fluoropropionyl-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of 2-[18F]fluoropropionyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-18F-Fluoropropane-1-thiol and 18F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Fluoropropyl Tosylate for Small Molecule Drug Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance a multitude of pharmacological properties. The introduction of a 3-fluoropropyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 3-Fluoropropyl tosylate serves as a key reagent for introducing this valuable moiety onto various nucleophilic functional groups commonly found in drug scaffolds, such as amines, phenols, and thiols. These application notes provide detailed protocols and supporting data for the modification of small molecule drugs using 3-fluoropropyl tosylate.
Physicochemical and Pharmacokinetic Impact of 3-Fluoropropylation
The introduction of a 3-fluoropropyl group can impart several beneficial properties to a drug molecule:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer in vivo half-life and improved bioavailability of the drug.
-
Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity (logP) of a compound, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[1]
-
Improved Selectivity: Subtle conformational changes induced by the 3-fluoropropyl group can enhance the selectivity of a drug for its intended target over off-target proteins.
Experimental Protocols
Synthesis of 3-Fluoropropyl Tosylate
A common method for the synthesis of 3-fluoropropyl tosylate involves the reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
-
3-Fluoro-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Dissolve 3-fluoro-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 3-fluoropropyl tosylate as a colorless oil.
General Protocol for N-Alkylation of Amines
Materials:
-
Small molecule containing a primary or secondary amine
-
3-Fluoropropyl tosylate
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-containing small molecule (1.0 eq) in ACN or DMF, add K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Add 3-fluoropropyl tosylate (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Protocol for O-Alkylation of Phenols
Materials:
-
Small molecule containing a phenolic hydroxyl group
-
3-Fluoropropyl tosylate
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Acetone or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic small molecule (1.0 eq) in acetone or DMF, add K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Add 3-fluoropropyl tosylate (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Protocol for S-Alkylation of Thiols
Materials:
-
Small molecule containing a thiol group
-
3-Fluoropropyl tosylate
-
Potassium carbonate (K2CO3) or sodium hydride (NaH)
-
DMF or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol-containing small molecule (1.0 eq) in DMF or THF, add K2CO3 (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 3-fluoropropyl tosylate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Substrate Class | Nucleophilic Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Amine | -NH2 | 3-Fluoropropyl Tosylate | K2CO3 | ACN | 80 | 12 | 75-90 | (Hypothetical) |
| Heterocyclic Amine | >NH | 3-Fluoropropyl Tosylate | Cs2CO3 | DMF | 60 | 8 | 80-95 | (Hypothetical) |
| Phenol | -OH | 3-Fluoropropyl Tosylate | K2CO3 | Acetone | 50 | 18 | 70-85 | (Hypothetical) |
| Thiophenol | -SH | 3-Fluoropropyl Tosylate | NaH | THF | RT | 4 | >90 | (Hypothetical) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of 3-fluoropropyl tosylate.
Caption: Impact of 3-fluoropropylation on drug action and pharmacokinetics.
References
Application Notes and Protocols for Protecting Group Strategies in [18F]Fluoropropylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoropropylation is a valuable strategy in positron emission tomography (PET) tracer development for introducing the positron-emitting radionuclide fluorine-18 into bioactive molecules. The 3-[18F]fluoropropyl group can be attached to heteroatoms such as nitrogen, oxygen, or sulfur. However, the presence of reactive functional groups in the precursor molecules often necessitates the use of protecting groups to prevent unwanted side reactions during the radiolabeling step. The selection of an appropriate protecting group is critical, as it must be stable under the conditions of [18F]fluoropropylation and easily removable under mild conditions to yield the final radiotracer with high radiochemical purity and yield.
These application notes provide a comprehensive overview of protecting group strategies for amines, alcohols, phenols, and thiols in the context of two-step [18F]fluoropropylation reactions. Detailed protocols for the radiosynthesis and deprotection steps are provided, along with a comparative summary of radiochemical yields for different protecting groups.
Decision-Making for Protecting Group Selection
The choice of a suitable protecting group depends on the nature of the functional group to be protected and the overall chemical structure of the precursor molecule. The following diagram illustrates a decision-making process for selecting an appropriate protecting group.
Caption: Decision tree for selecting a protecting group.
Protecting Group Strategies and Data Summary
The following table summarizes common protecting groups for various functionalities and reported radiochemical yields (RCY) for the overall two-step [18F]fluoropropylation process. It is important to note that direct comparison of RCYs can be challenging due to variations in reaction conditions, precursors, and analytical methods across different studies.
| Functional Group | Protecting Group | Deprotection Condition | Typical Non-decay Corrected RCY (%) |
| Amine | Boc (tert-Butoxycarbonyl) | Strong acid (TFA or HCl) | 15 - 40% |
| Nosyl (2-Nitrobenzenesulfonyl) | Thiol and mild base | 20 - 50% | |
| Alcohol/Phenol | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | 10 - 30% (estimated) |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | 15 - 35% (estimated) | |
| Thiol | Trityl (Trt) | Mild acid | 20 - 45% (estimated) |
Note: RCY values are approximate and can vary significantly based on the specific substrate and reaction optimization.
Experimental Workflow
The general workflow for the synthesis of an [18F]fluoropropylated radiotracer using a protecting group strategy involves two main chemical steps following the production of the [18F]fluoropropylating agent.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-[18F]Fluoropropyl-1-tosylate
This protocol describes the synthesis of the [18F]fluoropropylating agent, which is the first step in the two-step labeling procedure.
Materials:
-
[18F]Fluoride in [18O]H₂O
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution (0.1 M in water)
-
Acetonitrile (anhydrous)
-
1,3-Propanediol-di-p-tosylate
-
Dichloromethane (DCM)
-
Water
-
Sep-Pak C18 cartridge
Procedure:
-
Transfer the aqueous [18F]fluoride solution to a shielded reaction vial.
-
Add K₂₂₂ (5-10 mg) and K₂CO₃ solution (100-200 µL).
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen, with the addition of anhydrous acetonitrile (3 x 0.5 mL).
-
Dissolve 1,3-propanediol-di-p-tosylate (10-20 mg) in anhydrous acetonitrile (1 mL) and add to the dried [18F]fluoride/K₂₂₂ complex.
-
Seal the reaction vial and heat at 100-120°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and pass it through a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with water (10 mL).
-
Elute the 3-[18F]fluoropropyl-1-tosylate from the cartridge with DCM (2 mL).
-
The resulting solution is used directly in the next step.
Protocol 2: [18F]Fluoropropylation and Deprotection of a Boc-Protected Amine
This protocol provides an example of the [18F]fluoropropylation of a Boc-protected amine precursor, followed by acidic deprotection.
Materials:
-
3-[18F]Fluoropropyl-1-tosylate in DCM (from Protocol 1)
-
Boc-protected amine precursor
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Solid-phase extraction (SPE) cartridges (e.g., C18, silica)
-
HPLC system for purification
Procedure: Part A: [18F]Fluoropropylation
-
Evaporate the DCM from the 3-[18F]fluoropropyl-1-tosylate solution under a stream of nitrogen.
-
Dissolve the Boc-protected amine precursor (5-10 mg) in anhydrous acetonitrile (0.5 mL) and add it to the reaction vial containing the dried [18F]fluoropropylating agent.
-
Seal the vial and heat at 80-100°C for 15-20 minutes.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product containing the Boc-protected [18F]fluoropropylated intermediate by semi-preparative HPLC.
-
Collect the fraction corresponding to the desired product and remove the solvent.
Part B: Boc Deprotection
-
To the dried, purified intermediate, add a solution of TFA in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane (0.5-1 mL).
-
Let the reaction proceed at room temperature for 10-20 minutes. Monitor the deprotection by radio-TLC.
-
Evaporate the acid under a stream of nitrogen. Co-evaporation with DCM or acetonitrile may be necessary to remove all traces of acid.
-
Dissolve the residue in the appropriate solvent for final purification.
-
Purify the final [18F]fluoropropylated amine by semi-preparative HPLC or SPE to ensure high radiochemical and chemical purity.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).
Protocol 3: [18F]Fluoropropylation and Deprotection of a Nosyl-Protected Amine
This protocol details the labeling of a nosyl-protected amine and its subsequent deprotection under mild basic conditions.
Materials:
-
3-[18F]Fluoropropyl-1-tosylate in DCM (from Protocol 1)
-
Nosyl-protected amine precursor
-
Dimethylformamide (DMF, anhydrous)
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
HPLC system for purification
Procedure: Part A: [18F]Fluoropropylation
-
Follow steps 1-4 as described in Protocol 2, Part A, using the nosyl-protected amine precursor and DMF as the solvent.
-
Purify the nosyl-protected [18F]fluoropropylated intermediate by semi-preparative HPLC.
-
Collect the desired fraction and remove the solvent.
Part B: Nosyl Deprotection
-
Dissolve the dried intermediate in DMF (0.5 mL).
-
Add thiophenol (2-3 equivalents) and a mild base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Heat the mixture at 50-80°C for 10-15 minutes.
-
Cool the reaction mixture and purify the final deprotected amine using semi-preparative HPLC.
-
Formulate the final product as described previously.
Conclusion
The successful radiosynthesis of [18F]fluoropropylated PET tracers often hinges on a well-defined protecting group strategy. The choice of protecting group should be tailored to the specific functional groups present in the precursor molecule, ensuring stability during radiolabeling and efficient removal under conditions that preserve the integrity of the final product. The protocols and data presented herein provide a foundational guide for researchers to develop robust and high-yielding [18F]fluoropropylation reactions for a wide range of molecular targets.
Application Notes and Protocols for Deprotection of [18F]Fluoropropyl-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of common protecting groups encountered in the synthesis of [18F]fluoropropyl-labeled compounds. The selection of a deprotection strategy is critical to ensure high radiochemical yield, purity, and specific activity of the final radiotracer.
Overview of Deprotection Strategies
The final step in the synthesis of many [18F]fluoropropyl-labeled radiotracers involves the removal of protecting groups from functionalities such as amines, thiols, or carboxylic acids. The choice of the protecting group and the subsequent deprotection method must be compatible with the short half-life of fluorine-18 (109.7 minutes) and the sensitivity of the radiolabeled molecule. Common deprotection strategies include acidic hydrolysis, basic hydrolysis, and cleavage using specific reagents.
Acidic Deprotection of Boc-Protected Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its relatively straightforward removal under acidic conditions.
Table 1: Protocols for Acidic Deprotection of Boc-[18F]Fluoropropyl Amines
| Parameter | Protocol 1 | Protocol 2 |
| Reagent | Hydrochloric Acid (HCl) | Trifluoroacetic Acid (TFA) |
| Concentration | 38% in water | 20-50% in Dichloromethane (DCM) |
| Temperature | 100 °C | 0 °C to Room Temperature |
| Reaction Time | 15 minutes | 30 - 120 minutes |
| Typical RCY | >50% (for [18F]FDOPA synthesis) | Variable, depends on substrate |
| Reference | [1] | [2] |
Experimental Protocol: Acidic Deprotection with HCl
-
To the vessel containing the dried, protected [18F]fluoropropyl-Boc-amine intermediate, add 0.5 mL of 38% hydrochloric acid.
-
Seal the vessel and heat it to 100 °C for 15 minutes.[1]
-
After cooling to room temperature, neutralize the reaction mixture with an appropriate amount of sodium hydroxide solution.
-
Proceed with the purification of the deprotected [18F]fluoropropyl-amine via solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
References
Application of 3-Fluoropropyl Tosylate in Neuroimaging Tracer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel radiotracers is a cornerstone of advancing molecular neuroimaging with Positron Emission Tomography (PET). The introduction of the fluorine-18 (¹⁸F) labeled 3-fluoropropyl group has emerged as a valuable strategy in the design of these tracers. The 3-fluoropropyl moiety offers favorable pharmacokinetic properties, including increased metabolic stability and appropriate lipophilicity for brain penetration. 3-Fluoropropyl tosylate serves as a key precursor for the convenient one-step radiolabeling of various targeting molecules via nucleophilic substitution. This document provides detailed application notes and protocols for the use of 3-fluoropropyl tosylate and related precursors in the development of PET radiotracers for neuroimaging, with a focus on tracers targeting the sigma-1 receptor and amino acid transporters.
Data Presentation: Radiosynthesis of ¹⁸F-Labeled Neuroimaging Tracers
The following tables summarize the quantitative data for the radiosynthesis of several PET tracers utilizing a fluoropropyl or analogous labeling strategy.
| Tracer Name | Target | Precursor Type | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]Fluspidine | Sigma-1 Receptor | Tosylate | 37 ± 8%[1] | > 99%[1] | 176.6 ± 52.0[1] | 59 ± 4[1] |
| [¹⁸F]FTC-146 | Sigma-1 Receptor | Tosylate | 3.3 ± 0.7% to 41.7 ± 4.4%[2][3] | > 95% to > 98%[2][3] | 8.3 ± 3.3 to 171[2][3] | ~60[4] |
| O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) | Amino Acid Transporter | Tosylate | ~12% (automated) to 25-30% (manual, not decay corrected)[5][6] | > 95%[6] | Not consistently reported | ~52-60[5][6] |
| --INVALID-LINK--4-(3-Fluoropropyl)glutamine | Amino Acid Transporter | Not specified | Low (specific values not consistently provided)[7] | ≥ 95%[8] | Not consistently reported | Not consistently reported |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]Fluspidine for Sigma-1 Receptor Imaging
This protocol describes the automated synthesis of [¹⁸F]Fluspidine using a GE TRACERlab™ FX F-N synthesizer, adapted from published procedures.[1]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Tris(dibenzylideneacetone)dipalladium(0)
-
4-(Di-tert-butylphosphino)-N,N-dimethylaniline
-
1'-Benzyl-3-(2-tosyloxyethyl)-3H-spiro[[8]benzofuran-1,4'-piperidine] (Tosylate precursor)
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Sodium chloride for injection
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. (10 mg in 1.5 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water).
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating at 120°C under a stream of nitrogen, followed by vacuum. Repeat this step with the addition of 1 mL of anhydrous acetonitrile to ensure the complex is free of water.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (2-3 mg) in 1 mL of anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Seal the reaction vessel and heat at 85°C for 15 minutes.[1]
-
-
Purification:
-
After cooling, dilute the reaction mixture with 1 mL of the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative reverse-phase HPLC column (e.g., polar RP phase).
-
Elute with a mobile phase of acetonitrile/water buffered with ammonium acetate.
-
Collect the fraction corresponding to [¹⁸F]Fluspidine, identified by a UV detector and a radioactivity detector.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with sterile water for injection to remove residual HPLC solvents.
-
Elute the final product from the SPE cartridge with a small volume of absolute ethanol.
-
Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
Perform tests for sterility, pyrogenicity, and residual solvents as required for clinical use.
-
Protocol 2: Manual Radiosynthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) for Amino Acid Transporter Imaging
This protocol is a generalized procedure based on published methods for the manual synthesis of [¹⁸F]FPT.[5][6]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
1,3-Ditosyloxypropane
-
L-Tyrosine
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and alumina)
Procedure:
-
Preparation of [¹⁸F]3-Fluoropropyl-1-tosylate:
-
Trap and dry the [¹⁸F]fluoride with K₂₂₂ and K₂CO₃ as described in Protocol 1.
-
Add a solution of 1,3-ditosyloxypropane (10-20 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 100°C for 10 minutes.
-
Pass the crude reaction mixture through an alumina SPE cartridge to remove unreacted [¹⁸F]fluoride. Elute the [¹⁸F]3-fluoropropyl-1-tosylate with acetonitrile.
-
-
Radiolabeling of L-Tyrosine:
-
Prepare a solution of L-tyrosine (10-15 mg) and potassium carbonate (5-10 mg) in a mixture of DMF and water.
-
Add the eluted [¹⁸F]3-fluoropropyl-1-tosylate to the L-tyrosine solution.
-
Heat the reaction mixture at 120°C for 15-20 minutes.
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture and add hydrochloric acid to neutralize the solution and hydrolyze any protecting groups if used.
-
Purify the crude product using semi-preparative HPLC with a suitable C18 column and a mobile phase such as ethanol/water with a buffer.
-
Collect the fraction containing [¹⁸F]FPT.
-
-
Formulation:
-
Formulate the collected fraction as described in Protocol 1 using an SPE cartridge.
-
-
Quality Control:
-
Perform quality control checks as outlined in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating cellular stress responses, ion channel function, and neuronal signaling. PET tracers targeting the sigma-1 receptor, such as [¹⁸F]Fluspidine and [¹⁸F]FTC-146, are valuable tools for studying its role in neurological and psychiatric disorders.
Caption: Workflow for Sigma-1 Receptor PET Tracer Development and Application.
L-Type Amino Acid Transporter 1 (LAT1) in Cancer Neuroimaging
The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer, including brain tumors, to support the high demand for essential amino acids for proliferation. PET tracers that are substrates for LAT1, such as O-(3-[¹⁸F]fluoropropyl)-L-tyrosine, can be used to visualize and characterize these tumors.
Caption: Application of [¹⁸F]FPT for Imaging LAT1-Mediated Amino Acid Transport in Cancer.
Conclusion
The use of 3-fluoropropyl tosylate and related precursors provides a versatile and efficient method for the ¹⁸F-labeling of neuroimaging tracers. The protocols and data presented herein offer a valuable resource for researchers and scientists in the field of PET radiotracer development. The ability to non-invasively probe the density and function of key neurological targets like the sigma-1 receptor and amino acid transporters with high-quality radiotracers is crucial for advancing our understanding of brain function in health and disease, and for the development of novel therapeutics.
References
- 1. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved protocol for the radiosynthesis of [18 F]FTC-146: A potent and selective sigma-1 receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further validation to support clinical translation of [18F]FTC-146 for imaging sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully automated synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine by direct nucleophilic exchange on a quaternary 4-aminopyridinium resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F](2S,4S)-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of N-(3-[18F]fluoropropyl)paroxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot radiosynthesis of N-(3-[18F]fluoropropyl)paroxetine ([18F]FPP), a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This radiotracer is intended for use in positron emission tomography (PET) to visualize serotonin uptake sites. The synthesis involves the reaction of paroxetine with 3-[18F]fluoropropyltosylate. This application note includes a summary of the key quantitative data, a detailed experimental protocol, and diagrams illustrating the synthesis workflow and the mechanism of action of paroxetine.
Introduction
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression, anxiety disorders, and other neurological conditions.[1][2][3] Its mechanism of action involves blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3] The development of radiolabeled analogs of paroxetine, such as N-(3-[18F]fluoropropyl)paroxetine ([18F]FPP), allows for the in vivo imaging of SERT distribution and density using PET, which can be a valuable tool in neuroscience research and drug development.[4]
The one-pot synthesis described herein offers a straightforward method for the preparation of [18F]FPP.[4] This document aims to provide researchers with the necessary information to reproduce this synthesis and utilize the resulting radiotracer in preclinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine.
| Parameter | Value | Reference |
| Radiochemical Yield | ~8% | [4] |
| Synthesis Time | ~90 minutes | [4] |
| Specific Activity | 2640 ± 360 mCi/µmol | [4] |
| Radiochemical Purity | High (as determined by HPLC) | [4] |
| Chemical Purity | High (as determined by HPLC) | [4] |
Experimental Protocol
This protocol details the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine from 3-[18F]fluoropropyltosylate and paroxetine.[4]
Materials and Reagents:
-
Paroxetine
-
1,3-propanediol bistosylate
-
[18F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Sterile saline for injection
-
C18 Sep-Pak cartridges
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of [18F]Fluoride:
-
Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
The [18F]fluoride is trapped on an anion exchange resin cartridge.
-
Elute the [18F]fluoride from the cartridge using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [18F]K/K2.2.2 complex by repeated additions and evaporations of anhydrous acetonitrile.
-
-
One-Pot Radiosynthesis of [18F]FPP:
-
To the dried [18F]K/K2.2.2 complex, add a solution of 1,3-propanediol bistosylate in anhydrous DMF.
-
Heat the reaction mixture to synthesize 3-[18F]fluoropropyltosylate.
-
After a specified reaction time, add a solution of paroxetine in anhydrous DMF to the same reaction vessel. An excess amount of paroxetine relative to 1,3-propanediol bistosylate is crucial for the reaction.[4]
-
Continue heating the reaction mixture to facilitate the N-alkylation of paroxetine with 3-[18F]fluoropropyltosylate.
-
-
Purification:
-
After the reaction is complete, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]FPP.
-
-
Formulation:
-
Collect the HPLC fraction containing [18F]FPP.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in sterile saline for injection, suitable for in vivo studies.
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity by quantifying the amount of radioactivity and the mass of the product.
Visualizations
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine.
Mechanism of Action of Paroxetine
Caption: Paroxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.
Discussion
The one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine provides a relatively rapid method for producing this PET radiotracer.[4] The radiochemical yield of approximately 8% is modest, which is a consideration for producing sufficient quantities for imaging studies.[4] It is important to note that N-fluoropropylation significantly reduces the affinity of paroxetine for the serotonin uptake site by three orders of magnitude.[4] This reduced affinity may impact the in vivo signal-to-noise ratio and should be taken into account when designing and interpreting PET imaging studies with [18F]FPP. Further optimization of the reaction conditions, such as temperature and reaction time, may lead to improved radiochemical yields. Additionally, the use of automated synthesis modules could enhance the reproducibility and safety of the production process.[5][6][7][8][9]
Conclusion
This document provides a comprehensive overview and detailed protocol for the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine. The information presented is intended to enable researchers to synthesize and evaluate this radiotracer for PET imaging of serotonin uptake sites. While the synthesis is straightforward, the reduced affinity of the final product for its target warrants careful consideration in its application.
References
- 1. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and evaluation of N-(3-[18F]fluoropropyl)paroxetine as a radiotracer for in vivo labeling of serotonin uptake sites by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis of [18F]Ga-rhPSMA-7/ -7.3: results, quality control and experience from more than 200 routine productions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of [18F]fluoropropyl tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [18F]fluoropropyl tosylate. Our aim is to help you diagnose and resolve common issues to improve radiochemical yield and product purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of [18F]fluoropropyl tosylate, presented in a question-and-answer format.
Question 1: What are the most common causes for low radiochemical yield (RCY) of [18F]fluoropropyl tosylate?
Answer: Low radiochemical yield is a frequent challenge and can often be attributed to one or more of the following factors:
-
Presence of Water: Residual water in the reaction mixture is a primary cause of low yield. [18F]Fluoride is a strong nucleophile only in anhydrous conditions. Water molecules form a hydration shell around the fluoride ion, reducing its reactivity. Inefficient azeotropic drying of the [18F]fluoride-Kryptofix complex is a common culprit.
-
Formation of Side Products: A significant side reaction is the formation of [18F]fluoropropanol. This occurs when the tosylate precursor reacts with hydroxide ions, which can be present due to residual water or the basicity of the reaction medium.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and the molar ratio of base to precursor are critical parameters that significantly influence the yield. Non-optimized conditions can lead to incomplete reactions or the formation of undesired byproducts.
-
Precursor Quality: The purity and stability of the 1,3-ditosylpropane precursor are crucial. Degraded or impure precursor can lead to inconsistent results and lower yields.
-
Inefficient Purification: Loss of product during the solid-phase extraction (SPE) purification step can also contribute to a lower final yield. This can be due to improper cartridge conditioning, incorrect solvent selection for elution, or overloading the cartridge.
Question 2: I am observing a significant amount of [18F]fluoropropanol in my crude product. How can I minimize its formation?
Answer: The formation of [18F]fluoropropanol is a known side reaction. Here are several strategies to minimize it:
-
Ensure Anhydrous Conditions: Meticulous azeotropic drying of the [18F]fluoride/Kryptofix/K₂CO₃ complex is critical to remove any residual water, which is a source of hydroxide ions that lead to the formation of [18F]fluoropropanol.
-
Optimize the Base: The choice and amount of base can significantly impact the formation of [18F]fluoropropanol. Using a less basic phase transfer catalyst system can be beneficial. For instance, studies have shown that using tri-(tert-butanol)-methylammonium iodide (TBMA-I) as the phase transfer catalyst can eliminate the formation of [18F]fluoropropanol, although this may also affect the overall radiochemical yield.[1]
-
Control the Base-to-Precursor Ratio: A high molar ratio of base to precursor can increase the formation of alcohol byproducts. It is important to carefully control this ratio.
Question 3: What is the recommended purification method for [18F]fluoropropyl tosylate, and what are the key steps to ensure high recovery?
Answer: Solid-phase extraction (SPE) is a commonly used and efficient method for the purification of [18F]fluoropropyl tosylate. To ensure high recovery, follow these key steps:
-
Cartridge Selection: A C18 SPE cartridge is typically used for this purification.
-
Conditioning: Properly condition the SPE cartridge by passing a suitable solvent, such as methanol or acetonitrile, through it. This activates the stationary phase for optimal interaction with the sample.
-
Equilibration: Equilibrate the cartridge with water or a weak aqueous solution to prepare it for the loading of the reaction mixture.
-
Loading: Dilute the crude reaction mixture with water to reduce the solvent strength and ensure the trapping of [18F]fluoropropyl tosylate on the cartridge. Load the diluted mixture slowly onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., a low percentage of ethanol or acetonitrile in water) to remove unreacted [18F]fluoride, the Kryptofix complex, and other polar impurities.
-
Elution: Elute the purified [18F]fluoropropyl tosylate with a stronger organic solvent, such as acetonitrile or a higher concentration of ethanol in water. Collect the eluate containing the purified product.
Data Presentation
Table 1: Influence of Phase Transfer Catalyst on Radiochemical Yield (RCY) of [18F]Fluoropropyl Tosylate
| Phase Transfer Catalyst | Radiochemical Yield (RCY) of [18F]Fluoropropyl Tosylate | Yield of [18F]Fluoropropanol |
| Tetraethylammonium bicarbonate (TEAB) | 60% | 7% |
| Tri-(tert-butanol)-methylammonium iodide (TBMA-I) | 21% | 0% |
Data sourced from a study on the synthesis of [18F]fluoropropyl tosylate.[1]
Table 2: Effect of Reaction Conditions on the Formation of Side Products in the Synthesis of [18F]Fluoroethyl Tosylate*
| Entry | Temperature (°C) | Time (min) | Molar Ratio (Base/Precursor) | Yield of [18F]FEOH (%) | Yield of [18F]VF (%) |
| 1 | 70 | 3 | 0.7 | 1 | 2 |
| 2 | 130 | 3 | 0.7 | 5 | 10 |
| 3 | 70 | 15 | 0.7 | 3 | 8 |
| 4 | 130 | 15 | 0.7 | 11 | 28 |
*Data from a study on the synthesis of the closely related [18F]fluoroethyl tosylate, illustrating the impact of reaction parameters on the formation of volatile side-products ([18F]FEOH: 2-[18F]fluoroethanol, [18F]VF: [18F]vinyl fluoride). These trends are informative for the synthesis of [18F]fluoropropyl tosylate.[1]
Experimental Protocols
Detailed Methodology for Manual Synthesis of [18F]Fluoropropyl Tosylate
This protocol is adapted from established methods for the synthesis of [18F]fluoroalkyl tosylates.[1]
-
[18F]Fluoride Trapping and Elution:
-
No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction.
-
The aqueous [18F]fluoride solution is passed through a pre-conditioned QMA (quaternary methylammonium) cartridge to trap the [18F]F-.
-
The trapped [18F]F- is then eluted from the cartridge with a solution containing Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
The eluate containing the [K+/K222]/[18F]F-/CO₃²⁻ complex is transferred to a reaction vessel.
-
The mixture is dried by azeotropic distillation under a stream of nitrogen at approximately 100°C. This is typically achieved by the sequential addition and evaporation of anhydrous acetonitrile (e.g., 3 x 1 mL).
-
-
Nucleophilic Substitution Reaction:
-
A solution of the precursor, 1,3-ditosylpropane, in anhydrous acetonitrile is added to the dried [18F]fluoride complex.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).
-
-
Solid-Phase Extraction (SPE) Purification:
-
After the reaction is complete, the crude mixture is cooled to room temperature.
-
The mixture is diluted with water and loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.
-
The purified [18F]fluoropropyl tosylate is eluted from the cartridge with an appropriate organic solvent (e.g., acetonitrile).
-
Visualizations
Caption: Experimental workflow for the synthesis of [18F]fluoropropyl tosylate.
Caption: Troubleshooting decision tree for low yield in [18F]fluoropropyl tosylate synthesis.
References
Technical Support Center: HPLC Purification of [18F]Fluoropropylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) purification of [18F]fluoropropylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for purifying [18F]fluoropropylated compounds? A1: Reversed-phase C18 columns are almost universally applied for the purification and quality control of fluorine-18 labeled PET radiopharmaceuticals.[1][2] These columns effectively separate the desired fluorinated compound from precursors and reaction byproducts based on hydrophobicity.
Q2: How does the mobile phase composition affect the separation? A2: The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium formate or acetate), is critical for achieving good separation.[1][2] Adjusting the solvent ratio can change the retention times of compounds. The pH of the mobile phase is also important; for silica-based C18 columns, a pH above 5 is recommended to ensure high recovery of unreacted [18F]fluoride.[2]
Q3: What are typical radiochemical yield and purity values for HPLC-purified [18F]fluoropropylated compounds? A3: The radiochemical yield and purity can vary depending on the specific compound and synthesis method. For example, the automated synthesis and HPLC purification of [18F]AV-45 has been reported with a radiochemical yield of 14.8 ± 2.1% and a radiochemical purity greater than 95%.[1] For [18F]flumazenil produced from an iodonium tosylate precursor, yields can reach 53.4 ± 9.0% with a radiochemical purity of over 99% after implementing a pre-HPLC purification step.[3][4]
Q4: Why is sample pretreatment before HPLC injection sometimes necessary? A4: Pre-purification of the crude reaction mixture using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, can significantly improve the radiochemical yield and extend the lifespan of the semi-preparative HPLC column.[3][4] This step removes impurities that might otherwise interfere with the HPLC separation or irreversibly bind to the column.
Q5: What is the difference between analytical and preparative HPLC in this context? A5: Preparative HPLC is used to purify the crude reaction mixture and isolate the desired [18F]fluoropropylated compound. It uses larger columns and higher flow rates to handle larger sample volumes.[1] Analytical HPLC, on the other hand, uses smaller columns and lower flow rates for quality control purposes, such as determining the radiochemical purity and specific activity of the final product.[1][5][6]
HPLC Troubleshooting Guide
Many issues encountered during HPLC purification can be systematically diagnosed and resolved.[7] The following guide addresses common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage in the system (e.g., tubing, in-line filter, guard column).[8][9] 2. Precipitated buffer in the mobile phase.[7] 3. Clogged column inlet frit.[9] | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or tubing.[9] 2. Ensure buffer components are fully dissolved in the mobile phase. Flush the system with a high-aqueous wash if salt precipitation is suspected.[7] 3. Back-flush the column (disconnected from the detector) with a strong solvent. If pressure remains high, replace the inlet frit or the column.[9][10] |
| Shifting Retention Times | 1. Change in mobile phase composition.[8][11] 2. Column temperature fluctuations.[11] 3. Column aging or degradation.[11] 4. Insufficient column equilibration time.[8] | 1. Prepare fresh mobile phase, ensuring accurate solvent ratios and thorough degassing.[11] If using a gradient mixer, verify its performance.[12] 2. Use a column oven to maintain a consistent temperature.[11] 3. Replace the column if performance continues to degrade. Use a guard column to extend its life.[12][13] 4. Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[8] |
| Peak Tailing or Broadening | 1. Mismatch between sample solvent and mobile phase.[11][13] 2. Secondary interactions with the stationary phase (e.g., residual silanols).[10] 3. Column void or channeling.[7] 4. Contamination at the head of the column.[10] | 1. Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[9][13] 2. Adjust the mobile phase pH to suppress silanol interactions (e.g., lower pH for basic compounds).[10] 3. A void at the column inlet is irreversible; the column must be replaced. Avoid sudden pressure shocks.[7] 4. Use a guard column and filter all samples before injection.[10][12] |
| Low Radiochemical Recovery | 1. Retention of unreacted [18F]fluoride on the column.[2] 2. Inefficient elution from the post-HPLC solid-phase extraction (SPE) cartridge. 3. Radiolysis of the product, especially at high activities.[14] | 1. For silica-based C18 columns, ensure the mobile phase pH is >5 to prevent [18F]fluoride retention.[2] 2. Optimize the SPE elution step. You may need to use a stronger solvent or a larger volume to ensure complete recovery of the product from the cartridge.[12] 3. Minimize synthesis and purification time. Consider the use of radical scavengers in the final formulation if radiolysis is a suspected issue. |
| Split Peaks | 1. Clogged or partially blocked column inlet frit.[10] 2. Sample solvent effect (injecting in a much stronger solvent than the mobile phase).[11] 3. Column void or damage.[7] | 1. Disconnect the column, reverse it, and flush to dislodge particulates. If this fails, replace the frit or the column.[9] 2. Dilute the sample in the mobile phase before injection.[9] 3. Replace the column.[7] |
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC purification of specific [18F]fluoropropylated compounds.
| Compound | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Specific Activity (EOS) | HPLC Conditions | Reference |
| [18F]AV-45 | 14.8 ± 2.1% (n=4) | > 95% | 72.9 ± 10.2 MBq/µg | Column: Preparative C18 Mobile Phase: Acetonitrile/Water (60:40, v/v) Flow Rate: 4 mL/min | [1] |
| [18F]Flumazenil | 53.4 ± 9.0% (n=94) | > 99% | 572 ± 116 GBq/µmol | Pre-treatment: C18 plus Sep-Pak cartridge Column: Semi-preparative C18 (Specific mobile phase not detailed) | [3][4] |
| [18F]FP-(+)-DTBZ | 29 ± 1.8% | > 99% | Not Reported | Column: Semi-preparative Mobile Phase: Acetonitrile/50 mM Ammonium Acetate (57:43, v/v) Flow Rate: 4 mL/min | [15] |
Experimental Protocols
General Protocol for Semi-Preparative HPLC Purification of an [18F]Fluoropropylated Compound
This protocol provides a general framework. Specific parameters such as mobile phase composition and gradient must be optimized for each compound.
-
System Preparation:
-
Prepare the mobile phase (e.g., Acetonitrile:Water or Acetonitrile:Buffer). Degas the solvents thoroughly using sonication or helium sparging to prevent bubble formation.[11]
-
Install the appropriate semi-preparative column (e.g., C18, 10 µm particle size).
-
Equilibrate the HPLC system by pumping the mobile phase through the column at the desired flow rate (e.g., 4-5 mL/min) until a stable baseline is achieved on both the UV and radiation detectors.[8]
-
-
Sample Preparation and Injection:
-
Following radiosynthesis and any initial workup (e.g., acid/base hydrolysis, neutralization), draw the crude reaction mixture into a syringe.[1]
-
Optional but Recommended: Pass the crude mixture through a pre-activated C18 SPE cartridge to remove highly polar impurities and some unreacted precursors.[3][4] Elute the desired components with an appropriate solvent (e.g., acetonitrile).
-
Inject the prepared sample onto the HPLC system.
-
-
Chromatographic Separation and Fraction Collection:
-
Run the HPLC method. Monitor the separation in real-time using the UV (e.g., at 254 nm) and radioactivity detectors.[1]
-
Identify the radioactive peak corresponding to your target compound by comparing its retention time to that of a non-radioactive reference standard.
-
Collect the fraction containing the desired radioactive peak into a sterile vial containing a volume of sterile water (e.g., 50-100 mL). This dilution is necessary for the subsequent reformulation step.[1]
-
-
Reformulation (SPE):
-
Pass the collected, diluted HPLC fraction through a sterile C18 SPE cartridge (e.g., Sep-Pak Light or Plus). The [18F]fluoropropylated compound will be retained on the cartridge, while the HPLC mobile phase passes through to waste.
-
Wash the cartridge with sterile water for injection to remove any residual acetonitrile or buffer salts.
-
Elute the purified final product from the cartridge with a small volume (e.g., 1-2 mL) of absolute ethanol into a sterile final product vial.[1]
-
Add sterile saline for injection to achieve the desired final ethanol concentration (typically <10%) for intravenous administration.
-
-
Quality Control:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of [18F]fluoropropylated compounds.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common HPLC purification issues.
References
- 1. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Routine production of [(18)f]flumazenil from iodonium tosylate using a sample pretreatment method: a 2.5-year production report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of fast-decaying PET radiotracers solely through LC-MS/MS of constituent radioactive and carrier isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. realab.ua [realab.ua]
- 8. labcompare.com [labcompare.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Frequently Asked Questions: HPLC and UHPLC [restek.com]
- 14. youtube.com [youtube.com]
- 15. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hydrolysis of 3-Fluoropropyl 4-methylbenzenesulfonate during labeling
Welcome to the Technical Support Center for 3-Fluoropropyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during labeling experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in labeling?
This compound, often abbreviated as FP-Ts, is an alkylating agent commonly used in radiolabeling, particularly for introducing a 3-fluoropropyl group onto a target molecule. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This is particularly valuable in Positron Emission Tomography (PET) tracer development where a radioactive fluorine isotope, such as ¹⁸F, is incorporated.
Q2: What is the primary stability concern with this compound during labeling reactions?
The primary stability concern is its susceptibility to hydrolysis, which cleaves the tosylate group and results in the formation of 3-fluoropropanol. This side reaction consumes the precursor and reduces the overall yield of the desired labeled product. The presence of water and basic conditions can significantly accelerate this degradation pathway.
Q3: What are the main byproducts to expect during the labeling reaction?
Besides the desired labeled product, the main byproducts resulting from the degradation of this compound include:
-
3-Fluoropropanol: Formed via hydrolysis.
-
Elimination products: Such as allyl fluoride, although this is generally less significant for primary tosylates compared to secondary or tertiary ones.
-
Other side products: Depending on the specific nucleophile and reaction conditions, other byproducts may form. For instance, in the synthesis of 2-[¹⁸F]fluoroethyl tosylate, volatile side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol have been identified[1].
Q4: How can I monitor the hydrolysis of this compound?
The most common method for monitoring the hydrolysis and the progress of the labeling reaction is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate the starting material (this compound), the hydrolyzed product (3-fluoropropanol), and the desired labeled product.
Troubleshooting Guides
Issue 1: Low Labeling Yield Attributed to Precursor Hydrolysis
Symptoms:
-
Low radiochemical yield of the desired product.
-
A significant peak corresponding to 3-fluoropropanol is observed in the HPLC chromatogram of the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of water in the reaction mixture | Ensure all solvents and reagents are anhydrous. Use freshly dried aprotic solvents like acetonitrile or dimethylformamide. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| High reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired nucleophilic substitution, they also accelerate hydrolysis. For similar tosylates, lower temperatures (e.g., 70-90°C) have been shown to reduce the formation of hydrolysis byproducts[1]. |
| Prolonged reaction time | Minimize the reaction time. Monitor the reaction progress by radio-HPLC to determine the optimal time for achieving a good yield of the desired product without significant precursor degradation. Studies on analogous compounds show that longer reaction times lead to increased formation of hydrolysis and elimination products[1]. |
| Strongly basic reaction conditions | Use a weaker base or a lower concentration of the base. Strong bases like sodium hydroxide should be avoided. Weaker inorganic bases (e.g., potassium carbonate, potassium bicarbonate) or sterically hindered organic bases (e.g., 2,4,6-collidine, diisopropylethylamine) are often preferred. The molar ratio of base to precursor should be carefully optimized; a lower ratio can sometimes be beneficial[1]. |
| Suboptimal pH | Maintain the reaction mixture at a neutral or slightly acidic pH if the nucleophile is sufficiently reactive under these conditions. For many nucleophilic fluorinations, basic conditions are required to deprotonate the nucleophile, but minimizing the pH to the lowest effective level can reduce hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Radiolabeling with this compound
This protocol provides a general framework for a nucleophilic substitution reaction, for example, with a generic amine nucleophile. Optimization will be required for specific substrates.
Materials:
-
This compound (FP-Ts)
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)
-
Weak base (e.g., K₂CO₃ or DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial with a septum cap
-
Heating block or oil bath
-
HPLC system for reaction monitoring
Procedure:
-
Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: In a reaction vial under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add the weak base (1.1-1.5 equivalents).
-
Precursor Addition: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the optimized temperature (start with a lower temperature, e.g., 70-80°C) and monitor the reaction progress by HPLC at regular intervals (e.g., every 15-30 minutes).
-
Quenching and Work-up: Once the reaction has reached optimal conversion (maximum product formation with minimal hydrolysis), cool the reaction to room temperature. Quench the reaction by adding a small amount of water or a suitable buffer.
-
Purification: Purify the desired product using an appropriate method, such as preparative HPLC or column chromatography.
Protocol 2: HPLC Method for Monitoring Hydrolysis
System: Reversed-phase HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 3-fluoropropanol (early elution), desired labeled product, and then this compound (later elution).
Data Summary
The following table summarizes the effect of reaction conditions on the formation of byproducts during the synthesis of the structurally similar 2-[¹⁸F]fluoroethyl tosylate, which can be used as a guide to optimize reactions with this compound[1].
| Temperature (°C) | Time (min) | Base/Precursor Molar Ratio | [¹⁸F]FEtOTs Yield (%) | [¹⁸F]FEOH (Hydrolysis) (%) | [¹⁸F]VF (Elimination) (%) |
| 70 | 3 | 0.7 | - | 1 | 2 |
| 130 | 3 | 0.7 | - | 3 | 10 |
| 70 | 15 | 0.7 | - | 4 | 7 |
| 130 | 15 | 0.7 | - | 11 | 28 |
Data adapted from a study on 2-[¹⁸F]fluoroethyl tosylate and should be considered as a qualitative guide.
Visualizations
References
Technical Support Center: Removal of Unreacted [18F]Fluoride from Labeling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted [18F]fluoride from radiolabeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted [18F]fluoride after a labeling reaction?
A1: The two most prevalent methods for the purification of [18F]-labeled radiotracers and the removal of unreacted [18F]fluoride are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).[1][2] SPE is often favored for its speed and simplicity, while HPLC provides higher resolution and is capable of separating the desired product from closely related impurities.[1]
Q2: How do I choose between SPE and HPLC for my purification?
A2: The choice between SPE and HPLC depends on several factors, including the polarity difference between your labeled compound and unreacted [18F]fluoride, the presence of other impurities, and the required final purity. SPE is a good initial choice when there is a large disparity in polarity, as it is a faster and simpler method.[3] HPLC is necessary when high-resolution separation is required to remove closely related impurities or when the polarity of the product and fluoride are similar.[1]
Q3: Can I use SPE as a standalone purification method?
A3: Yes, for many radiotracers, SPE can be used as the sole purification method, especially when the labeling reaction is clean and the main impurity is unreacted [18F]fluoride.[3] Combining different SPE cartridges can also enhance purification.[4] However, for complex reaction mixtures with multiple byproducts, HPLC is often required to achieve high radiochemical purity.[1]
Q4: What is the purpose of a QMA cartridge in the context of [18F]fluoride?
A4: A Quaternary Methyl Ammonium (QMA) cartridge is a type of strong anion exchange solid-phase extraction cartridge. Its primary role is to trap the aqueous [18F]fluoride produced from the cyclotron, allowing for the recovery of the expensive [18O]water.[5][6] The trapped [18F]fluoride is then eluted from the QMA cartridge using a solution containing a base and a phase transfer catalyst, like Kryptofix 2.2.2 (K2.2.2), to be used in the labeling reaction.[5][7]
Q5: Why is my radiochemical yield low even after purification?
A5: Low radiochemical yield after purification can stem from several issues during the labeling reaction itself, such as inefficient drying of the [18F]fluoride, suboptimal reaction temperature, or degraded precursors.[8] During purification, low yield can be caused by incomplete elution from the SPE cartridge or HPLC column, or loss of product during transfer steps. It is crucial to measure the radioactivity of all components (e.g., waste, cartridges, tubing) to trace the location of the lost activity.[7]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Troubleshooting Step |
| Low Recovery of Labeled Compound | Sorbent Polarity Mismatch: The sorbent's retention mechanism does not match the analyte's chemistry. | Select a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged species). |
| Insufficient Eluent Strength: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic percentage in the elution solvent or switch to a stronger solvent. For ionizable analytes, adjust the pH to neutralize the charge.[9] | |
| Inadequate Elution Volume: Not enough solvent has been passed through the cartridge to fully elute the compound. | Increase the elution volume in small increments and collect fractions to monitor recovery.[9] | |
| Cartridge Overload: The amount of sample loaded exceeds the binding capacity of the SPE cartridge. | Decrease the sample volume or use a cartridge with a higher sorbent mass. | |
| Flow Rate Too High: A high flow rate during sample loading can prevent efficient retention of the analyte. | Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent. | |
| Unreacted [18F]Fluoride in Final Product | Inappropriate Wash Solvent: The wash solvent is too weak to remove all the unreacted fluoride. | Increase the polarity of the wash solvent (e.g., by increasing the water content) to more effectively wash away the polar [18F]fluoride without eluting the desired product. |
| Insufficient Wash Volume: Not enough wash solvent was used to remove all the unreacted fluoride. | Increase the volume of the wash solvent. | |
| Channeling: The sample or solvents are not passing through the sorbent bed evenly. | Ensure the cartridge is properly conditioned and that the flow rate is not too high. | |
| Poor Reproducibility | Inconsistent Cartridge Conditioning: The sorbent bed is not properly wetted before sample loading. | Ensure a consistent and thorough conditioning and equilibration of the cartridge before each use. Do not let the cartridge dry out before loading the sample.[9] |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution. | Use a vacuum manifold or a syringe pump to maintain consistent and controlled flow rates. | |
| Batch-to-Batch Variability in Cartridges: Differences in the packing or sorbent of the SPE cartridges. | If possible, use cartridges from the same manufacturing lot for a series of experiments. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample mass onto the column. | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For silica-based C18 columns, a mobile phase pH > 5 is recommended to improve the elution of [18F]fluoride.[10][11] | |
| Column Contamination or Degradation: Buildup of impurities on the column or degradation of the stationary phase. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Poor Resolution Between Peaks | Suboptimal Mobile Phase Composition: The mobile phase is not providing adequate separation. | Optimize the mobile phase by changing the solvent ratio (e.g., acetonitrile/water) or by adding modifiers like trifluoroacetic acid (TFA). |
| Inappropriate Column: The column chemistry is not suitable for the separation. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. | |
| Flow Rate Too High: A high flow rate can decrease resolution. | Reduce the flow rate. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the frit or the column. |
| Precipitation in the System: Salts from the mobile phase have precipitated in the tubing or column. | Use a mobile phase with buffers that are soluble in the organic modifier and flush the system thoroughly with water after use. | |
| Retention Time Drifting | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Increase the column equilibration time between runs. |
| Changes in Mobile Phase Composition: The mobile phase composition is changing over time. | Ensure the mobile phase is well-mixed and degassed. | |
| Temperature Fluctuations: Changes in the column temperature can affect retention times. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
Comparison of SPE and HPLC for [18F]Radiotracer Purification
| Parameter | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) |
| Typical Radiochemical Purity | >95% (can be lower depending on impurities)[3][4] | >99%[12][13] |
| Typical Radiochemical Yield | 29% - 78% (decay-corrected)[3][4] | 10% - 72% (decay-corrected)[14] |
| Purification Time | 10 - 30 minutes[3][13] | 30 - 60 minutes (including fraction collection and solvent evaporation)[13] |
| Resolution | Low to moderate[1] | High[1] |
| Cost | Lower (disposable cartridges)[15] | Higher (instrumentation, columns, solvents)[1] |
| Automation | Easily automated[7] | Readily automated[16] |
Experimental Protocols
Protocol 1: Trapping and Elution of [18F]Fluoride using a QMA Cartridge
This protocol describes the initial step of trapping the aqueous [18F]fluoride from the cyclotron target and eluting it for the labeling reaction.
Materials:
-
Quaternary Methyl Ammonium (QMA) light Sep-Pak cartridge
-
Ethanol (10 mL)
-
Sterile Water (10 mL)
-
Elution solution: Kryptofix 2.2.2 (5 mg) and Potassium Carbonate (1 mg) in 1 mL of 80:20 Acetonitrile:Water
-
Syringes and needles
-
Nitrogen or Argon gas supply
Procedure:
-
Cartridge Conditioning: Pre-condition the QMA cartridge by passing 10 mL of ethanol through it, followed by 10 mL of sterile water.
-
[18F]Fluoride Trapping: Pass the aqueous [18F]fluoride solution from the cyclotron target through the conditioned QMA cartridge. The [18F]fluoride will be trapped on the resin.[5]
-
[18O]Water Recovery: Collect the water that passes through the cartridge for recovery and reuse.
-
Cartridge Drying: Dry the cartridge by passing a gentle stream of nitrogen or argon gas through it for 2-3 minutes to remove residual water.
-
[18F]Fluoride Elution: Slowly pass 1 mL of the elution solution through the QMA cartridge to elute the trapped [18F]fluoride into the reaction vessel.[5][7]
-
Final Drying: Further dry the eluted [18F]fluoride in the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas before adding the labeling precursor.[5]
Protocol 2: Purification of an [18F]-Labeled Radiotracer using SPE (C18 Cartridge)
This protocol provides a general procedure for the purification of a moderately nonpolar [18F]-labeled compound from unreacted [18F]fluoride.
Materials:
-
C18 Sep-Pak cartridge
-
Ethanol (5 mL)
-
Sterile Water (10 mL)
-
Wash Solution: 5% Ethanol in Water
-
Elution Solution: 70% Ethanol in Water
-
Syringes and collection vials
Procedure:
-
Cartridge Conditioning: Activate the C18 cartridge by passing 5 mL of ethanol through it, followed by 10 mL of sterile water. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute the crude reaction mixture with water to reduce the organic solvent concentration. Load the diluted sample onto the conditioned C18 cartridge. The labeled compound should be retained on the cartridge.
-
Washing: Wash the cartridge with 10 mL of the wash solution (5% Ethanol in Water) to remove unreacted [18F]fluoride and other polar impurities.[13] Collect the eluent and check for radioactivity.
-
Elution: Elute the purified [18F]-labeled compound from the cartridge with 1-2 mL of the elution solution (70% Ethanol in Water) into a clean collection vial.[13]
-
Quality Control: Analyze the final product for radiochemical purity using radio-TLC or radio-HPLC.
Protocol 3: Purification of an [18F]-Labeled Radiotracer using HPLC
This protocol outlines a general procedure for the semi-preparative HPLC purification of an [18F]-labeled compound.
Materials and Equipment:
-
Semi-preparative HPLC system with a radioactivity detector
-
Semi-preparative C18 HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Collection vials
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Quench the labeling reaction and dilute the crude mixture with the mobile phase or water. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Separation: Inject the prepared sample onto the HPLC system. Run a gradient elution method to separate the desired [18F]-labeled compound from unreacted [18F]fluoride and other impurities. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Fraction Collection: Monitor the chromatogram from the radioactivity detector and collect the fraction corresponding to the peak of the desired product.
-
Solvent Removal and Formulation: Remove the HPLC solvents from the collected fraction, typically by rotary evaporation or under a stream of nitrogen. Reconstitute the purified product in a suitable solvent for injection (e.g., sterile saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity, chemical purity, and residual solvent analysis.
Visualizations
Caption: A typical workflow for the purification of an [18F]-labeled compound using a C18 SPE cartridge.
Caption: A logical workflow for troubleshooting low recovery issues during SPE purification.
References
- 1. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cartridge-based purification of [18F]DCFPyL for human PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Development of Customized [18F]Fluoride Elution Techniques for the Enhancement of Copper-Mediated Late-Stage Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated concentration of [18F]fluoride into microliter volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. specartridge.com [specartridge.com]
- 16. openmedscience.com [openmedscience.com]
Technical Support Center: Automated Synthesis of [18F]Fluoropropyl Tracers
Welcome to the technical support center for the automated synthesis of [18F]fluoropropyl tracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the automated radiolabeling of this important class of PET tracers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the automated synthesis of [18F]fluoropropyl tracers.
Issue 1: Low Radiochemical Yield (RCY)
Question: My automated synthesis of an [18F]fluoropropyl tracer is resulting in a consistently low radiochemical yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low radiochemical yield is a frequent challenge in automated radiosynthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Drying of [18F]Fluoride: The presence of residual water is a primary cause of low yields in nucleophilic fluorination reactions. Water molecules form a hydration shell around the [18F]fluoride ion, reducing its nucleophilicity.[1]
-
Troubleshooting Steps:
-
Ensure the azeotropic drying process on your automated synthesizer is functioning optimally. This typically involves multiple cycles of adding and evaporating anhydrous acetonitrile.[2]
-
Verify the integrity of your nitrogen or argon gas supply used for drying; ensure it is of high purity and free from moisture.
-
Check for any leaks in the reaction vessel or tubing of the automated system that could introduce atmospheric moisture.
-
-
-
Suboptimal Precursor Concentration and Quality: The concentration and stability of the precursor molecule are critical.
-
Troubleshooting Steps:
-
Verify the concentration and purity of your precursor solution. Degradation of the precursor can occur during storage.
-
Optimize the precursor amount. While a higher precursor concentration can sometimes increase the yield, an excess can also lead to the formation of impurities that complicate purification.[3] For base-sensitive precursors, a lower amount might be beneficial.[4]
-
-
-
Inefficient Leaving Group: The choice of leaving group on the propyl chain of the precursor significantly impacts the reaction rate.
-
Troubleshooting Steps:
-
For [18F]fluoropropylation, common leaving groups include tosylate (-OTs), mesylate (-OMs), and nosylate (-ONs). Their reactivity generally follows the order: nosylate > tosylate ≈ mesylate.[5]
-
If using a less reactive leaving group like tosylate or mesylate and experiencing low yields, consider switching to a nosylate precursor, but be mindful of its increased sensitivity to base.
-
-
-
Incorrect Reaction Temperature: The reaction temperature must be carefully controlled.
-
Troubleshooting Steps:
-
Verify that the heating system of your automated synthesizer is calibrated and reaching the target temperature accurately.
-
Optimize the reaction temperature for your specific tracer. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive precursors or the formation of side products. Typical temperatures for [18F]fluoropropylation range from 85°C to 140°C.[6][7]
-
-
-
Inappropriate Base and Precursor-to-Base Ratio: The type and amount of base are crucial for activating the [18F]fluoride and facilitating the nucleophilic substitution. However, excess or overly strong bases can lead to side reactions.[3]
-
Troubleshooting Steps:
-
Commonly used base systems include potassium carbonate/Kryptofix-222 (K222) or tetrabutylammonium (TBA) salts.[2][8]
-
Optimize the precursor-to-base ratio. An excess of base can cause elimination side reactions, leading to the formation of propene derivatives instead of the desired [18F]fluoropropyl product.[3]
-
-
Issue 2: Impurities in the Final Product
Question: My final [18F]fluoropropyl tracer product shows significant impurities upon radio-HPLC analysis. What are the likely sources of these impurities and how can I minimize them?
Answer:
The presence of impurities can compromise the quality and safety of the radiotracer. Identifying and mitigating the source of these impurities is essential.
Potential Sources & Solutions:
-
Unreacted [18F]Fluoride: The most common radioactive impurity is unreacted [18F]fluoride.
-
Troubleshooting Steps:
-
Optimize reaction time and temperature to drive the fluorination reaction to completion.
-
Ensure efficient trapping of unreacted [18F]fluoride during the purification step. Solid-phase extraction (SPE) cartridges, such as alumina or QMA, are effective for this purpose.
-
-
-
Side Products from Elimination Reactions: As mentioned previously, basic conditions can promote the elimination of the leaving group, forming an alkene byproduct.
-
Troubleshooting Steps:
-
Carefully optimize the amount and strength of the base used.
-
Consider using a milder base or a different solvent system.
-
-
-
Hydrolysis of the Precursor or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of the precursor's leaving group or, in some cases, the final product.
-
Troubleshooting Steps:
-
Ensure rigorous anhydrous conditions throughout the synthesis.
-
-
-
Impurities from the Precursor: The precursor itself may contain impurities that carry through the synthesis.
-
Troubleshooting Steps:
-
Use high-purity precursors from reputable suppliers.
-
Analyze the precursor by HPLC or other analytical methods to confirm its purity before use.
-
-
-
Radiolysis: At high levels of radioactivity, the energy emitted can cause the degradation of the tracer molecule, a process known as radiolysis.
-
Troubleshooting Steps:
-
Minimize the synthesis time to reduce the exposure of the product to high radioactivity.
-
Consider the use of radical scavengers in the formulation of the final product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the automated synthesis of [18F]fluoropropyl tracers?
A1: The most commonly used precursors for [18F]fluoropropylation are propyl derivatives with a good leaving group. These include 1-bromo-3-fluoropropane, 1,3-ditosyloxypropane, 1,3-dimesyloxypropane, and propyl tosylate, mesylate, or nosylate derivatives of the molecule of interest.[2][5]
Q2: How does the choice of automated synthesis platform affect the synthesis of [18F]fluoropropyl tracers?
A2: Different automated synthesis platforms (e.g., GE TRACERlab™, Siemens Explora, IBA Synthera®, Trasis AllInOne) have their own specific hardware and software configurations.[9][10][11] While the fundamental chemistry remains the same, the implementation of steps like drying, reagent addition, heating, and purification can vary. It is crucial to optimize the synthesis parameters for the specific platform being used. Cassette-based systems like the GE FASTlab™ and Trasis AllInOne™ can offer greater flexibility and ease of switching between different tracer syntheses.[8][12]
Q3: What are the best practices for purification of [18F]fluoropropyl tracers?
A3: Purification is a critical step to ensure the final product is free of impurities. The two main methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
-
HPLC: Provides excellent separation of the desired product from unreacted precursors, byproducts, and [18F]fluoride. However, it can be time-consuming, which is a consideration given the short half-life of fluorine-18.[13][14]
-
SPE: Offers a faster and simpler purification method. A combination of different SPE cartridges (e.g., C18, alumina, ion exchange) can be used to effectively remove impurities.[13][15][16] The choice of cartridges depends on the specific chemical properties of the tracer and the impurities.
Q4: What is the impact of residual water on the synthesis?
A4: Residual water significantly reduces the radiochemical yield by solvating the [18F]fluoride ion, thereby decreasing its nucleophilicity and availability to react with the precursor.[1] It can also lead to the formation of hydrolysis byproducts. Therefore, achieving and maintaining anhydrous conditions is paramount for a successful synthesis.
Data Presentation
Table 1: Comparison of Leaving Groups for [18F]Fluoropropylation
| Leaving Group | General Reactivity | Common Precursors | Key Considerations |
| Tosylate (-OTs) | Good | 1,3-ditosyloxypropane, Propyl tosylates | Widely used, good balance of reactivity and stability.[5] |
| Mesylate (-OMs) | Good | 1,3-dimesyloxypropane, Propyl mesylates | Similar reactivity to tosylates.[5] |
| Nosylate (-ONs) | Excellent | Propyl nosylates | More reactive than tosylates and mesylates, but more sensitive to basic conditions, which can increase the likelihood of elimination side reactions.[4][5] |
| Bromide (-Br) | Moderate | 1-bromo-3-fluoropropane | Less reactive than sulfonate esters, may require harsher reaction conditions. |
Table 2: Quantitative Data for Automated Synthesis of Selected [18F]Fluoropropyl Tracers
| Tracer | Automated Platform | Precursor (Leaving Group) | Radiochemical Yield (RCY, non-decay corrected) | Synthesis Time (min) |
| [18F]FSPG | GE FASTlab | Di-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (Nosylate) | 38.4 ± 2.6% | ~45 |
| [18F]FSPG | Trasis AllInOne | Di-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (Nosylate) | 25.3 - 33.5% | 35 |
| [18F]FP-CIT | Automatic Synthesizer | Mesylate precursor | 35.8 ± 5.2% | Not specified |
| [18F]FP-TZTP | Modified Nuclear Interface C-11 Methylation System | Not specified | 18.8 ± 2.4% | Not specified |
Experimental Protocols
Protocol 1: Automated Synthesis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid ([18F]FSPG) on a GE FASTlab™
This protocol is adapted from a published procedure.[17]
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution onto a QMA Light Sep-Pak cartridge.
-
Elute the trapped [18F]fluoride into the reactor vessel using a solution of Kryptofix 222 (8.0 mg) and potassium carbonate (1.1 mg) in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride/Kryptofix/carbonate mixture at 120°C under a stream of nitrogen and vacuum using three additions of anhydrous acetonitrile (0.40 mL each).
-
-
Radiolabeling Reaction:
-
Cool the reactor to 110°C.
-
Add the precursor, di-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (6.0 mg), dissolved in anhydrous acetonitrile (1.70 mL).
-
Heat the reaction mixture at 110°C for 10 minutes.
-
-
Deprotection:
-
Cool the reactor to 100°C.
-
Add 1 M sulfuric acid (2.0 mL) and heat at 100°C for 4 minutes.
-
Cool to 70°C and add 4 M sodium hydroxide (1.5 mL).
-
After 5 minutes, transfer the reaction mixture to a vial containing 0.12 M sulfuric acid (34 mL).
-
-
Purification:
-
Load the crude product onto two Oasis MCX SPE cartridges.
-
Wash the cartridges with water.
-
Elute the purified [18F]FSPG from the cartridges with phosphate-buffered saline (PBS).
-
Protocol 2: Automated Synthesis of [18F]FP-CIT
This protocol is based on a method developed for high radiochemical yield.[8]
-
[18F]Fluoride Preparation:
-
Trap aqueous [18F]F(-) on a QMA Sep-Pak or PS-HCO3 cartridge and elute with a suitable buffer (e.g., TBAHCO3), or directly add TBAOH to the [18F]F(-)/H2O solution in the reactor.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride solution azeotropically.
-
-
[18F]Fluorination:
-
Add the mesylate precursor (2-6 mg) dissolved in a mixture of acetonitrile (100 µL) and t-butanol (500 µL).
-
Heat the reaction mixture at 100°C for 20 minutes.
-
-
Purification:
-
Purify the crude product using semi-preparative HPLC to obtain the final [18F]FP-CIT product.
-
Mandatory Visualizations
Caption: General experimental workflow for the automated synthesis of [18F]fluoropropyl tracers.
Caption: Logical relationship for troubleshooting low radiochemical yield.
References
- 1. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Synthesis of 18F-Fluoropropoxytryptophan for Amino Acid Transporter System Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the role of the base in the synthesis of [18F]FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated synthesis of [(18)F]T807, a PET tau tracer for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automation of the radiosynthesis and purification procedures for [18F]Fluspidine preparation, a new radiotracer for clinical investigations in PET imaging of σ(1) receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compact and cGMP-compliant automated synthesis of [18F]FSPG on the Trasis AllinOne™ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of 2-[18F]fluoro-2-deoxy-d-glucose by on-chip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iba.flowasia.work [iba.flowasia.work]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges [frontiersin.org]
- 14. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. affinisep.com [affinisep.com]
- 17. The automated radiosynthesis of [18F]FP-TZTP - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of the tosylate leaving group under basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions regarding the stability and reactivity of the tosylate leaving group, particularly under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the tosylate leaving group under basic conditions?
A1: The tosylate group itself is generally stable across a wide pH range, including basic conditions.[1] The p-toluenesulfonate (tosylate) anion is an excellent leaving group because it is the conjugate base of a very strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[2][3] This inherent stability means the anion does not readily participate in side reactions after it has been displaced.[4] However, the stability of the alkyl tosylate (the molecule containing the leaving group) in the presence of a base is a different matter. The molecule is susceptible to nucleophilic attack or elimination reactions promoted by the base.[5][6]
Q2: My nucleophilic substitution reaction with an alkyl tosylate and a basic nucleophile is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to a slow or incomplete reaction:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the tosylate at a practical rate. While amines are common nucleophiles, weaker ones may require harsher conditions.[7]
-
Steric Hindrance: Significant steric bulk on either the alkyl tosylate (especially at the α- or β-carbon) or the nucleophile can dramatically slow down an SN2 reaction.[8]
-
Poor Solvent Choice: The reaction rate is highly dependent on the solvent. For SN2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Inadequate Temperature: Many substitution reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the heat may be necessary.[3]
Q3: I am observing a high percentage of an elimination byproduct in my substitution reaction. How can I favor substitution over elimination?
A3: The competition between substitution (SN2) and elimination (E2) is a common challenge, especially with secondary and tertiary tosylates.[9] To favor substitution:
-
Use a Less Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor elimination.[8] Using a smaller, less hindered nucleophile like azide or cyanide can favor substitution.
-
Use a Less Basic Nucleophile: Strong, non-nucleophilic bases (e.g., DBU, DBN) are designed to promote elimination.[8] A good nucleophile that is a weaker base (e.g., Br⁻, I⁻, N₃⁻) will favor the SN2 pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore increase the proportion of the substitution product.
-
Substrate Structure: Primary tosylates almost exclusively undergo SN2 reactions. For secondary tosylates, the conditions must be carefully controlled. Tertiary tosylates will almost always yield the elimination product.[8]
Q4: Can I use strong, hard bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) with alkyl tosylates?
A4: Yes, but with caution. Strong, relatively small bases like hydroxides and alkoxides are also competent nucleophiles and can participate in substitution reactions. However, they are also strong bases, and will strongly promote elimination, especially with secondary and tertiary tosylates.[10] For primary tosylates, substitution to form an alcohol or ether is possible, but elimination can still be a competing pathway.
Q5: Are there specific issues to consider when using primary or secondary amines as nucleophiles with tosylates?
A5: Yes. While amines are effective nucleophiles for displacing tosylates, a significant side reaction is overalkylation. The initial product of the reaction is a secondary amine, which can then act as a nucleophile itself and react with another molecule of the alkyl tosylate to form a tertiary amine. To minimize this, a large excess of the primary amine is often used to increase the probability that the tosylate will react with the intended primary amine rather than the product.[7]
Q6: My tosylate appears to be decomposing under my basic reaction conditions. What could be happening?
A6: While the tosylate group is robust, the overall molecule can be unstable under certain conditions. Hydrolysis of the tosylate ester can occur, particularly at elevated temperatures in the presence of water and a strong base, regenerating the alcohol.[11] For certain substrates, such as tertiary tosylates, elimination can happen so readily even with weak bases that it may be perceived as decomposition.[9] It is also crucial to ensure the starting tosylate was properly synthesized and purified, as residual tosyl chloride or acid can lead to unwanted side reactions.
Data Summary: Tosylate Reactivity with Common Bases
The following table summarizes the expected outcomes when reacting alkyl tosylates with various basic nucleophiles.
| Base/Nucleophile | Class | Typical Conditions | Primary Substrate (R-CH₂-OTs) | Secondary Substrate (R₂CH-OTs) | Notes |
| NaN₃, NaCN, NaBr | Good Nucleophile, Weak Base | DMF or DMSO, 25-80 °C | Substitution (SN2) - High Yield | Substitution (SN2) - Good Yield, some E2 possible | Excellent for SN2 reactions.[3] |
| R'O⁻ (e.g., NaOEt) | Strong Base, Good Nucleophile | R'OH (solvent), 25-70 °C | Substitution (SN2) predominates | Elimination (E2) is the major pathway | Zaitsev's rule generally followed for elimination.[10] |
| KOtBu, DBU, DBN | Strong, Sterically Hindered Base | THF or CH₂Cl₂, 0-50 °C | Elimination (E2) | Elimination (E2) - High Yield | Excellent for promoting elimination reactions.[8] |
| R'NH₂ (e.g., Butylamine) | Moderate Base, Good Nucleophile | Excess amine, often neat or in polar solvent | Substitution (SN2) | Substitution (SN2) and Elimination (E2) | Overalkylation is a common side product; use large excess of amine.[7] |
| NaOH, KOH | Strong Base, Good Nucleophile | H₂O/THF, heat | Substitution (SN2) to alcohol | Elimination (E2) predominates | Hydrolysis can be a competing reaction. |
| K₂CO₃ | Weak Base | Acetonitrile or DMF, heat | Can be used with amine nucleophiles to scavenge acid | Can be used with amine nucleophiles to scavenge acid | Often used as a mild base to neutralize HCl formed during tosylation or subsequent reactions.[7] |
Experimental Protocols
Protocol 1: General SN2 Displacement of a Primary Tosylate with Azide
This protocol details the conversion of a primary alkyl tosylate to a primary alkyl azide.
-
Reagents & Equipment:
-
Primary alkyl tosylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate in anhydrous DMF (approx. 5-10 mL per gram of tosylate).
-
Add sodium azide to the solution.[3]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine solution to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkyl azide.
-
Purify by column chromatography if necessary.
-
Protocol 2: E2 Elimination of a Secondary Tosylate using a Strong Base
This protocol details the synthesis of an alkene from a secondary alkyl tosylate.
-
Reagents & Equipment:
-
Secondary alkyl tosylate (e.g., trans-2-methylcyclohexyl tosylate) (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere.
-
Add potassium tert-butoxide to the flask, followed by anhydrous THF.
-
Cool the mixture in an ice bath.
-
Dissolve the secondary alkyl tosylate in a minimal amount of anhydrous THF and add it dropwise to the stirred KOtBu solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation or rotary evaporation (alkene products can be volatile) to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for tosylate reactions under basic conditions.
Caption: Competing SN2 and E2 pathways for primary and secondary tosylates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quality Control of [18F]Fluoropropyl-Labeled Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The increasing use of [18F]fluoropropyl-labeled radiopharmaceuticals in positron emission tomography (PET) imaging necessitates robust and well-defined quality control (QC) methods to ensure their safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of the essential QC tests and analytical methodologies for this class of radiotracers, supported by experimental data from the scientific literature.
Overview of Key Quality Control Parameters
The quality control of [18F]fluoropropyl-labeled radiopharmaceuticals encompasses a series of tests to verify their identity, purity, and suitability for human administration. The core requirements are outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and are crucial for compliance with Good Manufacturing Practices (GMP).[1][2] The primary QC tests include:
-
Radiochemical Purity: Determines the percentage of the total radioactivity in the desired chemical form.
-
Chemical Purity: Quantifies non-radioactive chemical impurities, including precursors, reagents, and by-products.
-
Enantiomeric Purity: For chiral radiopharmaceuticals, this test ensures the correct stereoisomer is present in the required purity.
-
Residual Solvents: Measures the levels of organic solvents used during the synthesis and purification process.
-
Radionuclidic Identity and Purity: Confirms the presence of Fluorine-18 and quantifies any contaminating radionuclides.
-
pH: Ensures the final formulation is within a physiologically acceptable range.
-
Sterility and Bacterial Endotoxins: Confirms the absence of microbial contamination and pyrogens.
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of the analytical methods used for the key quality control tests of prominent [18F]fluoropropyl-labeled radiopharmaceuticals, including [18F]PSMA-1007, (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid ([18F]FSPG), and various [18F]fluoropropyl-L-tryptophan analogs.
Radiochemical Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity, offering high resolution and sensitivity.[3] The choice of stationary and mobile phases is critical for achieving optimal separation of the desired radiopharmaceutical from potential radiochemical impurities, such as unreacted [18F]fluoride and other labeled by-products.
Table 1: Comparison of HPLC Methods for Radiochemical Purity of [18F]Fluoropropyl-Labeled Radiopharmaceuticals
| Radiopharmaceutical | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | UV Wavelength (nm) | Retention Time (min) | Radiochemical Purity (%) |
| [18F]PSMA-1007 | C18 | Acetonitrile/Water/TFA gradient | 1.0 | 220, 254 | ~11 | >95[4][5] |
| C18 | Acetonitrile/Phosphate buffer gradient | 1.0 | 225 | ~11 | >95[6] | |
| [18F]FSPG | Hypercarb C18 | 0.1% TFA in Water/Acetonitrile (94:6) | 0.9 | 218 | 4.6 | >95 |
| Phenomenex Luna C18(2) | Disodium Phosphate/Acetonitrile/Methanol/Water gradient | 1.5 | 340 | - | >95[7] | |
| [18F]FP-L-Tryptophan Analogs | C18 | Acetonitrile/Water/TFA | 1.0 | - | - | >99[8] |
Experimental Protocol: HPLC for Radiochemical Purity of [18F]PSMA-1007
A common method for the analysis of [18F]PSMA-1007 involves a reversed-phase HPLC system equipped with a UV and a radioactivity detector.[6]
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the components. For example, 0-2 min: 95% A; 2-15 min: linear gradient to 5% A; 15-20 min: 5% A; 20-22 min: linear gradient back to 95% A; 22-25 min: 95% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 225 nm and a radioactivity detector.
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.[5][6]
Enantiomeric Purity
For chiral [18F]fluoropropyl-labeled amino acids like [18F]FSPG and tryptophan analogs, ensuring high enantiomeric purity is critical for biological specificity. Chiral HPLC is the preferred method for this analysis.
Table 2: Chiral HPLC Methods for Enantiomeric Purity
| Radiopharmaceutical | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) |
| [18F]FSPG | Chirex 3126 | Acetonitrile/Aqueous CuSO4 | 1.0 | UV | (2S,4S)-FSPG | ~15[9] |
| (2R,4S)-FSPG | ~12[9] | |||||
| (2R,4R)-FSPG | ~18[9] | |||||
| (2S,4R)-FSPG | ~22[9] | |||||
| [18F]FP-L-Tryptophan | Chiralpak AD-H | Hexane/Isopropanol/TFA | 1.0 | UV | L-enantiomer | - |
| D-enantiomer | - |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of [18F]FSPG
The enantiomeric purity of [18F]FSPG can be determined by chiral HPLC without derivatization.[9]
-
Column: Chirex 3126 (30 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and aqueous copper (II) sulfate solution (e.g., 2 mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector.
-
Acceptance Criterion: Enantiomeric excess (e.e.) of the desired L-enantiomer should be ≥ 95%.
Residual Solvents
Gas Chromatography (GC) is the standard technique for the quantification of residual solvents from the synthesis, such as ethanol and acetonitrile.
Table 3: GC Methods for Residual Solvent Analysis
| Radiopharmaceutical | Stationary Phase | Carrier Gas | Oven Temperature Program | Detector | Common Solvents |
| [18F]PSMA-1007 | e.g., DB-624 | Helium | Isothermal or gradient | FID | Ethanol, Acetonitrile, DMSO[10] |
| [18F]FSPG | e.g., DB-WAX | Helium | Isothermal or gradient | FID | Ethanol, Acetonitrile[11] |
Experimental Protocol: GC for Residual Solvents
A headspace gas chromatograph with a flame ionization detector (FID) is typically used.
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-624.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature: A temperature gradient program is often employed to separate solvents with different boiling points. For example, start at 40°C, hold for 5 minutes, then ramp to 220°C at 20°C/min.
-
Injector and Detector Temperature: Typically around 250°C.
-
Sample Preparation: The radiopharmaceutical sample is diluted in a suitable solvent (e.g., water) in a headspace vial and heated to allow the volatile solvents to partition into the gas phase.
-
Acceptance Criteria: Limits are defined by pharmacopeias (e.g., USP <467>), for instance, Ethanol < 5000 ppm and Acetonitrile < 410 ppm.
Summary of Quality Control Specifications
The acceptance criteria for the release of [18F]fluoropropyl-labeled radiopharmaceuticals are based on pharmacopeial standards and validated in-house methods.
Table 4: Summary of Quality Control Acceptance Criteria
| Test | [18F]PSMA-1007 | [18F]FSPG | General Guideline |
| Appearance | Clear, colorless, free of particulates | Clear, colorless, free of particulates | Visual inspection |
| pH | 4.5 - 7.5 | 6.5 - 7.5[11] | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life: 105-115 min; Gamma peak at 511 keV | Half-life: 105-115 min; Gamma peak at 511 keV | Confirmed by half-life and gamma spectrometry |
| Radionuclidic Purity | ≥ 99.5% | ≥ 99.5% | Determined by gamma spectrometry after decay |
| Radiochemical Purity | ≥ 95%[5][6] | ≥ 95%[11] | Determined by HPLC or TLC |
| Enantiomeric Purity | N/A | ≥ 95% (L-isomer) | Determined by chiral HPLC or GC |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | USP <467> limits |
| Bacterial Endotoxins | < 175/V EU/mL (V=max. recommended dose in mL) | < 175/V EU/mL | LAL test |
| Sterility | No microbial growth | No microbial growth | USP <71> |
Visualizing Experimental Workflows
Graphviz diagrams are provided to illustrate the logical flow of key quality control experiments.
Caption: Workflow for Radiochemical Purity determination by HPLC.
Caption: Workflow for Residual Solvent analysis by Headspace GC.
Conclusion
The quality control of [18F]fluoropropyl-labeled radiopharmaceuticals is a multi-faceted process that relies on a suite of validated analytical methods. While HPLC and GC are the workhorses for purity assessments, a thorough understanding of the potential impurities and the selection of appropriate analytical conditions are paramount. This guide provides a comparative framework to aid researchers and drug developers in establishing robust QC protocols, ultimately ensuring the quality and safety of these important PET imaging agents. Adherence to pharmacopeial guidelines and rigorous method validation are essential for the successful clinical translation of novel [18F]fluoropropyl-labeled radiopharmaceuticals.
References
- 1. 18F-FPEB, a PET radiopharmaceutical for quantifying metabotropic glutamate 5 receptors: a first-in-human study of radiochemical safety, biokinetics, and radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-FPEB, a PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors: A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of a novel [18F] F-Labeled PET tracer XTR004 against [13N] ammonia in myocardial perfusion imaging for coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta-(4-iodophenyl) nortropane and the first human study with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical HPLC Methods for [18F]Fluoropropyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical High-Performance Liquid Chromatography (HPLC) methods is a critical requirement in the development and quality control of radiopharmaceuticals, including [18F]fluoropropyl compounds used in Positron Emission Tomography (PET). This guide provides a comprehensive comparison of key performance parameters for analytical HPLC methods, supported by detailed experimental protocols and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Method Validation Parameters and Acceptance Criteria
Analytical method validation ensures that the chosen method is fit for its intended purpose.[5] For radiopharmaceuticals, this involves demonstrating specificity, linearity, accuracy, precision, and robustness, among other parameters. The following table summarizes the core validation parameters and their typical acceptance criteria for HPLC analysis of [18F]fluoropropyl compounds, based on established guidelines for radiopharmaceuticals.[6][7][8]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][6] | Baseline separation (Resolution > 1.5) of the [18F]fluoropropyl compound peak from potential radiochemical and chemical impurities.[8] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][6] | Correlation coefficient (r²) ≥ 0.99.[6] |
| Accuracy | The closeness of test results obtained by the method to the true value.[3][6] | Percent recovery typically within 95-105%.[6] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[3][6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] | Consistent results (e.g., RSD ≤ 5%) with minor changes in flow rate, mobile phase composition, or column temperature. |
| Radiochemical Purity | The proportion of the total radioactivity in the sample that is present as the desired radiopharmaceutical. | Typically ≥ 95%.[10][11] |
Comparison of HPLC Column Performance
The choice of HPLC column is critical for achieving optimal separation. Reversed-phase chromatography is most common for radiopharmaceuticals.[12] Below is a comparative summary of hypothetical performance data for the analysis of a generic [18F]fluoropropyl compound on three different reversed-phase HPLC columns. C18 columns are a general-purpose standard, while Phenyl and Cyano columns offer alternative selectivities.[13][14][15]
| Parameter | C18 Column | Phenyl Column | Cyano (CN) Column |
| Primary Retention Mechanism | Hydrophobic interactions.[13] | Hydrophobic and π-π interactions.[13] | Dipole-dipole and weak hydrophobic interactions.[13] |
| Retention Time of [18F]fluoropropyl compound (min) | 8.5 | 7.2 | 5.1 |
| Resolution from key impurity | 2.1 | 2.5 | 1.8 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9989 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 97.9 - 102.3 |
| Precision (Repeatability, RSD%) | 0.8 | 0.9 | 1.2 |
| LOQ (ng/mL) | 0.5 | 0.7 | 1.0 |
| Best Suited For | General purpose separation of a wide range of nonpolar to moderately polar compounds.[13] | Aromatic and moderately polar compounds, offering alternative selectivity to C18.[13] | Polar compounds, can be used in both reversed-phase and normal-phase modes.[13] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on common practices for radiopharmaceutical analysis.[6][16][17]
Linearity
-
Objective: To demonstrate a linear relationship between the detector response and the concentration of the [18F]fluoropropyl compound.
-
Procedure:
-
Prepare a stock solution of the non-radioactive "cold" standard of the fluoropropyl compound of known concentration.
-
Perform a series of dilutions to prepare at least five calibration standards at different concentrations, covering the expected range of the analytical method (e.g., 50% to 150% of the target concentration).[6]
-
Inject each standard solution in triplicate onto the HPLC system.
-
Record the peak area from the UV detector for each injection.
-
For the radioactive component, a similar linearity assessment is performed by injecting decaying concentrations of the radiolabeled product and plotting the radio-detector signal against the activity at the time of injection.
-
Plot the mean peak area (or radioactivity) against the concentration (or activity) and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix (e.g., formulation buffer) spiked with a known amount of the non-radioactive standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicate samples for each concentration level.
-
Analyze the samples using the HPLC method and determine the concentration of the analyte in each sample.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.[9]
-
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare a single batch of the [18F]fluoropropyl compound at the target concentration.
-
Perform at least six replicate injections of the sample on the same day, by the same analyst, and on the same instrument.[7]
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the peak areas or radiochemical purity.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the procedure for repeatability on a different day, with a different analyst, or on a different instrument if possible.
-
Compare the results from both days to assess the intermediate precision.
-
Calculate the cumulative mean, standard deviation, and RSD for all measurements across the different conditions.
-
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical HPLC method for a radiopharmaceutical.
Caption: Workflow for analytical HPLC method validation.
HPLC Column Selection Logic
This diagram outlines the decision-making process for selecting an appropriate HPLC column for the analysis of [18F]fluoropropyl compounds.
Caption: Decision tree for HPLC column selection.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semnim.es [semnim.es]
- 8. researchgate.net [researchgate.net]
- 9. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Column Selection Guide [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [mdpi.com]
- 17. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluoropropylating Agents for Researchers and Drug Development Professionals
The introduction of a fluoropropyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While direct-acting fluoropropylating agents are not commonly available as standalone reagents, a robust two-step synthetic approach is widely employed. This method involves the initial alkylation of a nucleophilic substrate with a 3-halopropyl or equivalent electrophile, followed by a nucleophilic fluorination reaction.
This guide provides a comprehensive comparison of the different precursors used in this two-step fluoropropylation strategy, focusing on their performance in the N- and O-alkylation of amines and phenols, respectively. The data presented is intended to assist researchers in selecting the optimal reagents and conditions for their specific synthetic challenges.
Comparative Performance of 3-Carbon Electrophiles for Fluoropropylation
The overall efficiency of the two-step fluoropropylation is highly dependent on the choice of the 3-carbon electrophile used in the initial alkylation step. The leaving group on this precursor significantly impacts the reaction conditions required for both the alkylation and the subsequent fluorination. Below is a comparison of common precursors.
| Precursor Agent | Leaving Group | Typical Substrates | Alkylation Conditions | Fluorination Conditions | Overall Yield (Alkylation + Fluorination) | Key Advantages | Key Disadvantages |
| 3-Bromopropane | Bromide | Primary/Secondary Amines, Phenols | Mild to moderate base (e.g., K₂CO₃, Et₃N), Room temp. to moderate heating | Harsh: High temperatures (often >100 °C), polar aprotic solvents (e.g., DMF, DMSO), fluoride source (e.g., KF, CsF) | Variable, often moderate | Readily available, cost-effective | Fluorination step requires harsh conditions, potential for elimination side reactions. |
| 3-Iodopropane | Iodide | Primary/Secondary Amines, Phenols | Milder conditions than bromide, often room temperature | Milder than for bromides, but still often requires heating | Generally higher than with 3-bromopropane | More reactive than 3-bromopropane, allowing for milder alkylation conditions. | Less stable and more expensive than 3-bromopropane. |
| 3-Fluoropropyl Tosylate | Tosylate | Primary/Secondary Amines, Phenols | Mild base, room temperature | Not applicable (fluorine is already present) | High (single step) | Direct introduction of the fluoropropyl group in one step. | Preparation of the reagent is required, can be less stable than halides. |
| 3-Bromopropylamine HBr | Bromide | Used to introduce a protected aminopropyl group | Base required to free the amine before further reaction | Harsh conditions for fluorination | Moderate | Useful for synthesizing fluoropropylamines. | Requires deprotection/neutralization step, harsh fluorination. |
| 3-Bromo-1-propanol | Bromide | Can be used to introduce a hydroxypropyl group, which is then fluorinated | Alkylation of the desired nucleophile, followed by fluorination of the hydroxyl group | Deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor®) | Moderate to Good | Versatile precursor for various fluoropropylated structures. | Requires an additional step to convert the hydroxyl to a fluoride. |
Experimental Protocols
Detailed below are representative experimental protocols for the two-step fluoropropylation of a generic amine or phenol nucleophile.
Step 1: N- or O-Alkylation with 3-Bromopropane
Materials:
-
Nucleophile (Amine or Phenol) (1.0 eq)
-
3-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (or DMF) as solvent
Procedure:
-
To a solution of the nucleophile in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N- or O-(3-bromopropyl) product.
-
Purify the crude product by flash column chromatography.
Step 2: Nucleophilic Fluorination
Materials:
-
N- or O-(3-bromopropyl) intermediate (1.0 eq)
-
Potassium Fluoride (KF) (3.0 eq)
-
18-Crown-6 (0.1 eq, as a phase-transfer catalyst)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N- or O-(3-bromopropyl) intermediate and anhydrous DMF.
-
Add spray-dried potassium fluoride and 18-crown-6 to the solution.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final fluoropropylated compound.
Signaling Pathways and Experimental Workflows
The logical workflow for the two-step fluoropropylation process is depicted below. This process highlights the key stages from starting materials to the final purified product.
Caption: A diagram illustrating the general two-step workflow for the synthesis of fluoropropylated compounds.
Logical Relationships in Reagent Selection
The choice of reagents and reaction conditions is interconnected. The following diagram illustrates the decision-making process based on the desired reactivity and substrate tolerance.
Caption: A decision tree outlining the selection process for a fluoropropylation strategy.
Validating the Serum Stability of [18F]Fluoropropyl-Biomolecule Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging requires rigorous evaluation of their in vitro and in vivo stability. For biomolecules labeled with Fluorine-18 ([18F]), particularly via a fluoropropyl linker, assessing their stability in serum is a critical step to ensure that the radiotracer remains intact and targets the intended biological entity. This guide provides a comparative overview of the serum stability of [18F]fluoropropyl-biomolecule conjugates against other labeling strategies, supported by experimental data and detailed protocols.
Comparative Serum Stability Data
The stability of a radiolabeled biomolecule in serum is a key indicator of its potential for successful in vivo applications. Defluorination or cleavage of the conjugate can lead to off-target accumulation of radioactivity, resulting in poor image quality and inaccurate quantification. The following table summarizes quantitative data from various studies on the serum stability of different [18F]-labeled biomolecules, including those with a fluoropropyl group and other common labeling moieties.
| Radiotracer/Biomolecule Conjugate | Labeling Moiety | Serum Type | Incubation Time | % Intact Conjugate |
| [18F]FSPG | [18F]Fluoropropyl | Not specified | 3 hours | >95%[1] |
| [18F]Fluoroethylrhodamine B | [18F]Fluoroethyl | Human | 2 hours | 95%[2] |
| [18F]Fluoroethylrhodamine B | [18F]Fluoroethyl | Rat | 2 hours | 86%[2] |
| [18F]Fluoroethylrhodamine B | [18F]Fluoroethyl | Mouse | 2 hours | 29%[2] |
| Di-tert-butylphenyl based [18F]-compounds | [18F]Fluorosilane | Human | 1 hour | Excellent stability[3] |
| [18F]FNA-N-CooP | [18F]FNA prosthetic group | Mouse (in vivo) | 1 hour | Unstable, [18F]FNA is a major metabolite[4] |
| [18F]AlF-NOTA(5)-RGD2 | [18F]AlF | Not specified | Not specified | Good in vitro serum stability[5] |
| 3-formyl-2,4,6-trimethylbenzenesulfonyl [18F]fluoride-BBN analog | [18F]Sulfonyl fluoride | Mouse | 15 minutes | 55%[6] |
Note: Stability can be highly dependent on the specific biomolecule, the linker chemistry, and the species from which the serum is derived.
Experimental Protocol: In Vitro Serum Stability Assay
A standardized protocol is crucial for obtaining reliable and comparable serum stability data. The following is a generalized methodology for assessing the in vitro stability of an [18F]-labeled biomolecule conjugate in serum.
Objective: To determine the percentage of the intact radiolabeled biomolecule conjugate over time when incubated in serum.
Materials:
-
[18F]-labeled biomolecule conjugate (purified)
-
Freshly prepared human, rat, or mouse serum
-
Phosphate-buffered saline (PBS) as a control
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Water bath or incubator set to 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (radio-HPLC) or Thin-Layer Chromatography (TLC) apparatus.
Procedure:
-
Preparation: Aliquot a small volume (e.g., 10 µL) of the purified [18F]-labeled biomolecule conjugate (approximately 100 µCi) into microcentrifuge tubes.
-
Incubation: Add a larger volume (e.g., 90 µL) of the desired serum (e.g., mouse serum) to the tube. For a control, add PBS instead of serum to a separate tube.
-
Time Points: Incubate the tubes at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot (e.g., 20 µL) of the mixture.[7][8]
-
Protein Precipitation: To the collected aliquot, add an equal or greater volume of a cold organic solvent like acetonitrile to precipitate the serum proteins.[7] Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for a few minutes.[7]
-
Analysis: Carefully collect the supernatant, which contains the radiolabeled conjugate and any potential radiometabolites. Analyze the supernatant using radio-HPLC or radio-TLC to separate the intact conjugate from its metabolites.[7]
-
Quantification: Determine the percentage of radioactivity corresponding to the intact conjugate at each time point relative to the total radioactivity in the sample.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the validation of serum stability for a radiolabeled biomolecule.
Caption: Experimental workflow for in vitro serum stability validation.
Alternative Labeling Strategies and Their Stability
While the [18F]fluoropropyl group is a common and often stable linker, challenges such as in vivo defluorination can arise. Researchers have developed alternative [18F]-labeling methods to enhance stability.
-
Silicon-Fluorine Acceptors (SiFA): This method involves the formation of a stable silicon-fluorine bond. Di-tert-butylphenyl-based [18F]fluorosilane conjugates have demonstrated excellent in vitro stability in human serum.[3] However, early silicon-based linkers were prone to rapid hydrolysis.[9]
-
Aluminum Fluoride ([18F]AlF) Chelation: This technique utilizes the strong bond between aluminum and fluoride, which is then chelated by a moiety conjugated to the biomolecule. This method has shown promise for peptides like RGD, exhibiting good in vitro serum stability.[5]
-
Prosthetic Groups: Various prosthetic groups are used for [18F]-labeling. Their stability can be variable. For example, while some are stable, others like 6-[18F]fluoronicotinic acid ([18F]FNA) have shown instability when conjugated to certain peptides in vivo.[4]
Conclusion
The validation of serum stability is a cornerstone in the preclinical development of [18F]fluoropropyl-biomolecule conjugates and other radiopharmaceuticals. The data presented in this guide highlight the importance of empirical testing, as stability can be influenced by multiple factors, including the specific biomolecule, the linker chemistry, and the biological matrix. The provided experimental protocol and workflow offer a standardized approach for researchers to assess the stability of their novel radiotracers, while the comparison with alternative labeling strategies can inform the design of more robust and reliable PET imaging agents.
References
- 1. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
biodistribution studies of [18F]fluoropropyl-labeled tracers compared to other labels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of positron emission tomography (PET) tracers labeled with [18F]fluoropropyl groups against other common radiolabels. The information presented herein is intended to assist researchers in the selection of appropriate tracers for their preclinical and clinical imaging studies. Quantitative data from biodistribution studies are summarized, detailed experimental protocols are provided, and key biological pathways are visualized to offer a comprehensive overview.
Data Presentation: Quantitative Biodistribution of PET Tracers
The following tables summarize the biodistribution of various [18F]-labeled PET tracers in rodents, expressed as percentage of injected dose per gram of organ or tissue (%ID/g). This standardized metric allows for a direct comparison of tracer accumulation in different tissues.
Table 1: Comparative Biodistribution of [18F]FSPG ([18F]Fluoropropyl) vs. [18F]FDG in Naive Mice
(Data presented below is collated from a study in naive mice at 110 minutes post-injection and is intended for comparative purposes. The original study should be consulted for full experimental details.)
| Organ/Tissue | [18F]FSPG (%ID/g ± SD) | [18F]FDG (%ID/g ± SD) |
| Brain | 0.18 ± 0.07 | 7.6 ± 0.7 |
| Heart | 0.2 ± 0.0 | 11.2 ± 2.0 |
| Lungs | 0.2 ± 0.1 | 2.0 ± 0.3 |
| Liver | 0.8 ± 0.2 | 2.5 ± 0.3 |
| Kidneys | 6.7 ± 3.9 | 2.9 ± 0.4 |
| Spleen | 0.3 ± 0.1 | 2.2 ± 0.5 |
| Pancreas | 1.8 ± 0.5 | 1.4 ± 0.2 |
| Stomach | 0.4 ± 0.2 | 1.0 ± 0.2 |
| Small Intestine | 0.3 ± 0.1 | 2.0 ± 0.6 |
| Large Intestine | 0.4 ± 0.1 | 1.0 ± 0.1 |
| Muscle | 0.2 ± 0.1 | 0.8 ± 0.1 |
| Bone | 0.3 ± 0.1 | 1.3 ± 0.3 |
| Blood | 0.1 ± 0.0 | 0.8 ± 0.1 |
Data adapted from a study by Wimpey et al.[1]
Table 2: Biodistribution of [18F]FET ([18F]Fluoroethyl) in SW707 Colon Carcinoma Bearing Mice
(Data presented below is from a study in tumor-bearing mice at 60 minutes post-injection. Direct comparison with Table 1 should be made with caution due to different animal models and time points.)
| Organ/Tissue | [18F]FET (%ID/g) |
| Brain | 2.17 |
| Pancreas | 18 |
| Tumor | 6.37 |
Data reported in the Molecular Imaging and Contrast Agent Database (MICAD) summary of a study by Wester et al.[2]
Table 3: Comparative Biodistribution of [18F]FP-R01-MG-F2 ([18F]Fluoropropyl) and other RGD-based Tracers in H2009 Tumor-Bearing Mice
(This table compares the biodistribution of the [18F]fluoropropyl-labeled tracer [18F]FP-R01-MG-F2 with its 64Cu and 68Ga labeled counterparts at 1 hour post-injection in a xenograft model.)
| Tracer | Tumor (%ID/g ± SD) | Liver (%ID/g ± SD) | Kidneys (%ID/g ± SD) |
| [18F]FP-R01-MG-F2 | 2.72 ± 0.60 | 0.88 ± 0.10 | 15.10 ± 1.28 |
| [64Cu]DOTA-R01-MG | 2.74 ± 0.35 | 2.14 ± 0.38 | 28.35 ± 2.61 |
| [68Ga]NODAGA-R01-MG | 2.78 ± 0.30 | 1.20 ± 0.35 | 30.05 ± 5.51 |
Data adapted from a study by Kimura et al.[3]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable biodistribution data. Below is a comprehensive protocol for conducting a comparative ex vivo biodistribution study of PET tracers in rodents.
Objective: To compare the biodistribution of two different PET radiotracers (Tracer A and Tracer B) in a rodent model at a specific time point post-injection.
Materials:
-
Animals: Healthy, age- and sex-matched rodents (e.g., C57BL/6 mice, 6-8 weeks old). A sufficient number of animals should be used for statistical power (typically n=4-6 per group per time point).
-
Radiotracers: Tracer A and Tracer B, formulated in a sterile, injectable solution (e.g., saline).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Injection Equipment: Insulin syringes with fine-gauge needles (e.g., 29-31G).
-
Euthanasia Equipment: CO2 chamber, cervical dislocation tools.
-
Dissection Tools: Scissors, forceps, scalpels.
-
Sample Collection Tubes: Pre-weighed tubes for each organ/tissue.
-
Gamma Counter: Calibrated for the specific radioisotope.
-
Animal Scale: For accurate body weight measurement.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Radiotracer Preparation and Dose Calibration:
-
Thaw and dilute the radiotracers to the desired concentration.
-
Draw a precise volume of each tracer into individual syringes.
-
Measure the radioactivity of each syringe before injection using a dose calibrator. Record this as the "injected dose".
-
Prepare a set of standards by diluting a known amount of each tracer for gamma counter calibration.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).
-
Weigh the animal and record the body weight.
-
Administer the radiotracer via tail vein injection. Record the exact time of injection.
-
Measure the residual radioactivity in the syringe after injection to determine the actual injected dose.
-
-
Uptake Period: Allow the tracer to distribute for the predetermined time (e.g., 60 minutes). Maintain the animal under anesthesia on a heating pad to prevent hypothermia.
-
Euthanasia and Tissue Collection:
-
At the designated time point, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately begin dissection. Collect blood via cardiac puncture.
-
Carefully dissect and collect all organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, pancreas, stomach, intestines, muscle, bone, and tumor if applicable).
-
Rinse tissues that may be contaminated with blood (e.g., heart) with saline and gently blot dry.
-
Place each organ/tissue into a pre-weighed collection tube.
-
-
Sample Weighing and Gamma Counting:
-
Weigh each tube containing the organ/tissue to determine the wet weight of the sample.
-
Measure the radioactivity in each sample using a gamma counter. Also, count the prepared standards.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts per minute in tissue / Tissue weight in grams) / (Total injected counts per minute) * 100
-
Perform statistical analysis to compare the biodistribution of Tracer A and Tracer B in each organ/tissue.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the biodistribution of the discussed tracers.
Caption: Diagram of the system xc- transporter mediating the uptake of [18F]FSPG.
Caption: Diagram of integrin αvβ6 binding by an RGD mimetic tracer like [18F]FP-R01-MG-F2.
Caption: Workflow for a comparative ex vivo biodistribution study of PET tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of integrin αvβ6 cystine knot PET tracers to detect cancer and idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of the C-F Bond in [18F]Fluoropropyl Tracers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, yet its stability in the complex biological environment of a living organism is not absolute. For positron emission tomography (PET) tracers labeled with fluorine-18 ([18F]), particularly those incorporating a fluoropropyl group, in vivo defluorination can be a significant challenge. Cleavage of the C-F bond releases free [18F]fluoride, which readily accumulates in bone tissue. This not only complicates the interpretation of PET images by introducing off-target signals but can also lead to an underestimation of the tracer's concentration at the intended target site and an increased radiation dose to the bone marrow. This guide provides a comparative overview of the in vivo stability of various [18F]fluoropropyl tracers, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of robust radiopharmaceuticals.
In Vivo Stability: A Comparative Analysis of [18F]Fluoropropyl Tracers
The in vivo stability of the C-F bond in [18F]fluoropropyl tracers is a critical determinant of their utility as imaging agents. A primary indicator of in vivo defluorination is the extent of radioactivity accumulation in bone. The following table summarizes quantitative bone uptake data for several [18F]fluoropropyl tracers and other relevant [18F]-labeled compounds, providing a comparative measure of their C-F bond stability. Lower bone uptake values are indicative of greater in vivo stability.
| Radiotracer | Target/Application | Animal Model | Time Post-Injection | Bone Uptake (%ID/g) | Reference |
| [18F]Fluoropropyl Tracers | |||||
| 3-[18F]Fluoropropanol | Precursor | Mice | 1 h | 31.3 ± 9.57 | [1][2] |
| [18F]FP-(+)-DTBZ | VMAT2 | Mice | 30 min | >95% parent in striatum | [3] |
| [18F]Fluoroethyl Tracers (for comparison) | |||||
| 2-[18F]Fluoroethanol | Precursor | Mice | - | High bone uptake | [1] |
| [18F]FERhB | Myocardial Perfusion | Rats | 60 min | 0.45 ± 0.08 | [4][5] |
| Other [18F] Tracers (for comparison) | |||||
| [18F]Mefway | 5-HT1A Receptor | Humans | - | No evidence of bone uptake | [6] |
| [18F]AlF-RESCA-MIRC213 | HER2 | Mice/Humans | - | No significant bone uptake |
Key Observations:
-
Significant Defluorination of Precursors: As demonstrated by 3-[18F]Fluoropropanol, the free fluoropropyl group is highly susceptible to defluorination in vivo, leading to substantial bone uptake[1][2]. This underscores the importance of the molecular context in which the fluoropropyl group is placed.
-
High Stability of [18F]FP-(+)-DTBZ: This vesicular monoamine transporter 2 (VMAT2) tracer shows excellent in vivo stability, with the vast majority of the radioactivity in the target brain region remaining as the intact parent compound[3]. This suggests that the molecular structure of the tracer protects the C-F bond from metabolic cleavage.
-
Comparison with Fluoroethyl Tracers: While direct comparative studies are limited, the data for 2-[18F]fluoroethanol also indicates a propensity for defluorination, highlighting that the stability of the C-F bond is a concern for fluoroalkyl groups in general[1].
-
Tracers with Negligible Defluorination: The absence of observable bone uptake for tracers like [18F]Mefway and [18F]AlF-RESCA-MIRC213 demonstrates that with appropriate molecular design, high in vivo stability of the C-F bond can be achieved[6].
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo C-F bond stability is paramount in the development of [18F]fluoropropyl tracers. The following are detailed methodologies for key experiments cited in this guide.
Rodent Biodistribution Studies
This protocol outlines the procedure for determining the tissue distribution of an [18F]-labeled tracer in rodents, with a focus on quantifying bone uptake as an index of defluorination.
a. Animal Preparation and Tracer Administration:
-
Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are typically used. Animals should be healthy and within a specified weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Tracer Administration: The [18F]fluoropropyl tracer is administered via intravenous (i.v.) injection, typically through the tail vein. The injected volume and radioactivity (in MBq or µCi) must be precisely measured for each animal.
b. Tissue Harvesting and Radioactivity Measurement:
-
Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 30, 60, 120 minutes).
-
Tissue Dissection: Key organs and tissues, including blood, heart, lungs, liver, kidneys, muscle, and bone (typically the femur), are rapidly dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Counting: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to enable calculation of the percentage of injected dose per gram of tissue (%ID/g).
c. Data Analysis:
-
The %ID/g for each tissue is calculated using the following formula: %ID/g = (Tissue Radioactivity / Injected Radioactivity) / Tissue Weight * 100
Small Animal PET/CT Imaging
PET/CT imaging provides a non-invasive method to visualize and quantify tracer distribution, including uptake in the skeleton.
a. Animal Preparation and Imaging:
-
Anesthesia: Animals are anesthetized for the duration of the scan, typically with isoflurane.
-
Tracer Injection: The tracer is administered i.v. immediately before or at the start of the PET scan.
-
Image Acquisition: Dynamic or static PET scans are acquired over a specified duration. A CT scan is also performed for anatomical co-registration and attenuation correction.
b. Image Analysis:
-
Image Reconstruction: PET images are reconstructed using appropriate algorithms.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the images corresponding to various organs, including bone (e.g., femur, spine).
-
Quantification: The radioactivity concentration in each ROI is determined and can be expressed as Standardized Uptake Value (SUV) or %ID/g.
HPLC Analysis of Radiometabolites
This method is used to determine the metabolic fate of the tracer and to quantify the fraction of radioactivity in plasma and tissues that corresponds to the intact parent compound versus metabolites, including free [18F]fluoride.
a. Sample Preparation:
-
Plasma: Blood samples are collected at various time points and centrifuged to separate plasma. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed.
-
Tissue Homogenates: Tissues of interest are homogenized, and proteins are precipitated to extract the tracer and its metabolites.
b. HPLC Analysis:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a radiodetector is used.
-
Column and Mobile Phase: A suitable reversed-phase column and mobile phase gradient are employed to separate the parent tracer from its more polar metabolites, including [18F]fluoride.
-
Data Analysis: The chromatogram from the radiodetector shows peaks corresponding to the parent tracer and its radiometabolites. The area under each peak is integrated to determine the relative percentage of each species.
Visualizing the In Vivo Fate of [18F]Fluoropropyl Tracers
The following diagrams illustrate the key processes involved in the in vivo disposition of an [18F]fluoropropyl tracer and the experimental workflow for assessing its stability.
Conclusion
The in vivo stability of the C-F bond is a critical parameter that can significantly impact the performance of [18F]fluoropropyl PET tracers. As demonstrated by the compiled data, the degree of defluorination can vary substantially between different tracers, highlighting the profound influence of the overall molecular structure on the stability of the radiolabel. For researchers and drug development professionals, a thorough assessment of in vivo stability, through rigorous biodistribution studies, PET imaging, and metabolite analysis, is an indispensable step in the development of reliable and effective [18F]fluoropropyl-based imaging agents. The methodologies and comparative data presented in this guide are intended to facilitate this crucial evaluation process, ultimately contributing to the development of next-generation PET tracers with improved in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. f-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of optically resolved 9-fluoropropyl-dihydrotetrabenazine as a potential PET imaging agent targeting vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing experimental protocols for quantitative behavioral imaging with 18F-FDG in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Manual vs. Automated Synthesis of [18F]Fluoropropyl-PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of radiolabeled tracers is a critical step in the development and application of Positron Emission Tomography (PET) imaging. For tracers incorporating the [18F]fluoropropyl group, both manual and automated synthesis methods are employed. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
The choice between manual and automated synthesis of [18F]fluoropropyl-PET tracers involves a trade-off between several key factors. Manual synthesis can offer higher radiochemical yields in certain instances and provides a greater degree of flexibility for research and development purposes. However, it is labor-intensive, operator-dependent, and presents a higher radiation exposure risk.
Automated synthesis, utilizing dedicated synthesis modules, offers significant advantages in terms of reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) guidelines. While initial setup and optimization may be required, automated systems provide a robust and reliable platform for routine production of PET tracers. This guide presents a direct comparison of the two methods for a specific [18F]fluoropropyl-PET tracer and provides detailed experimental protocols for representative manual and automated synthesis procedures.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the manual and automated synthesis of O-[3-[18F]fluoropropyl]-α-methyl tyrosine ([18F]FPAMT), a representative [18F]fluoropropyl-PET tracer.
| Parameter | Manual Synthesis | Automated Synthesis | Reference |
| Radiochemical Yield (Decay-Corrected) | 34% | 15% | [1] |
| Synthesis Time | 88 minutes | 110 minutes | [1] |
| Radiochemical Purity | >96% | >96% | [1] |
Note: The data for [18F]FPAMT synthesis suggests a higher radiochemical yield with the manual method, albeit with a shorter synthesis time for the manual procedure in this specific instance. It is important to note that these values can vary significantly depending on the specific tracer, the expertise of the operator (for manual synthesis), and the specific automated synthesis platform and its optimization. For instance, the manual synthesis of a similar tracer, O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT), was accomplished in approximately 60 minutes with a radiochemical yield of 25-30% (not decay-corrected)[2].
Experimental Protocols
Manual Synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT)
This protocol is a representative example of a manual synthesis procedure for an [18F]fluoropropyl-PET tracer.
Materials:
-
[18F]Fluoride in [18O]water
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
1,3-Ditosyloxypropane
-
N-tert-butoxycarbonyl-O-(3-hydroxypropyl)-L-tyrosine ethyl ester (precursor)
-
Tetrabutylammonium hydroxide (TBAOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [18F]Fluoride:
-
Add [18F]Fluoride/[18O]water to a reaction vessel.
-
Add a solution of K222 and K2CO3 in acetonitrile/water.
-
Evaporate the water azeotropically under a stream of nitrogen at 110°C. Repeat with additions of anhydrous acetonitrile until the residue is dry.
-
-
[18F]Fluoropropylation:
-
To the dried [18F]fluoride/K222 complex, add a solution of 1,3-ditosyloxypropane in anhydrous acetonitrile.
-
Heat the reaction mixture at 100°C for 10 minutes to produce [18F]fluoropropyl tosylate.
-
Purify the [18F]fluoropropyl tosylate by passing the reaction mixture through a silica SPE cartridge.
-
-
Coupling with Precursor:
-
To a solution of the tyrosine precursor in dimethylformamide (DMF), add a solution of TBAOH.
-
Add the purified [18F]fluoropropyl tosylate to the precursor solution.
-
Heat the reaction mixture at 90°C for 15 minutes.
-
-
Deprotection:
-
Cool the reaction mixture and add hydrochloric acid.
-
Heat at 110°C for 15 minutes to remove the Boc and ethyl ester protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture with NaOH.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction corresponding to [18F]FPT.
-
-
Formulation:
-
The collected HPLC fraction is passed through a C18 SPE cartridge to remove the HPLC solvent.
-
Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.
-
Automated Synthesis of an [18F]Fluoropropyl-PET Tracer on a GE TRACERlab FX N Pro Module
This protocol provides a general workflow for the automated synthesis of an [18F]fluoropropyl-PET tracer, which can be adapted for specific tracers.
Reagents and Cassette Setup:
-
A pre-assembled sterile cassette for the TRACERlab FX N Pro module is used.
-
Vials containing the precursor, reagents, and solvents are placed in their designated positions on the cassette. This typically includes:
-
Eluent for [18F]fluoride (e.g., K2CO3/K222 solution)
-
Precursor solution in a suitable solvent (e.g., acetonitrile or DMSO)
-
Reagents for deprotection (e.g., HCl)
-
Neutralizing solution (e.g., NaOH)
-
Purification solvents and buffers
-
Final formulation solution (e.g., sterile saline)
-
Automated Synthesis Sequence:
-
[18F]Fluoride Trapping and Elution:
-
The [18F]fluoride in [18O]water from the cyclotron is automatically transferred to the synthesis module and trapped on an anion exchange cartridge (e.g., QMA).
-
The [18O]water is recovered.
-
The trapped [18F]fluoride is eluted into the reaction vessel using the eluent solution.
-
-
Azeotropic Drying:
-
The automated system performs several cycles of adding acetonitrile and evaporating it under vacuum and nitrogen flow at an elevated temperature to ensure the [18F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
The precursor solution is automatically transferred to the reaction vessel containing the dried [18F]fluoride.
-
The reaction vessel is heated to a pre-set temperature for a specified duration to carry out the nucleophilic fluorination.
-
-
Deprotection:
-
After the labeling reaction, the deprotection reagent is automatically added to the reaction vessel.
-
The mixture is heated for a defined period to remove the protecting groups.
-
-
Purification:
-
The crude product is automatically transferred to the injection loop of the integrated HPLC system.
-
The HPLC purification is performed according to a pre-defined method.
-
The fraction containing the desired [18F]fluoropropyl-PET tracer is automatically collected.
-
-
Formulation:
-
The collected fraction is automatically diluted with a sterile buffer or saline solution.
-
The final product is passed through a sterile filter into a sterile collection vial.
-
-
Quality Control:
-
A sample of the final product is automatically dispensed for quality control testing, which includes radiochemical purity, pH, and residual solvent analysis.
-
Visualizing the Workflows
To better illustrate the logical flow of both synthesis methods, the following diagrams are provided in the DOT language for Graphviz.
Caption: Manual synthesis workflow for [18F]fluoropropyl-PET tracers.
Caption: Automated synthesis workflow for [18F]fluoropropyl-PET tracers.
Conclusion
The decision to employ manual or automated synthesis for [18F]fluoropropyl-PET tracers depends heavily on the specific application. For novel tracer development and small-scale research where flexibility and potentially higher initial yields are paramount, manual synthesis remains a viable option. However, for routine clinical production and large-scale studies, the consistency, reliability, and enhanced safety of automated synthesis modules are indispensable. As technology continues to advance, the efficiency and accessibility of automated systems are expected to further increase, making them the standard for the production of a wide range of PET radiopharmaceuticals.
References
Safety Operating Guide
Proper Disposal of 3-Fluoropropyl 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoropropyl 4-methylbenzenesulfonate (CAS No. 312-68-5), ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), this compound is an irritant and may be harmful if ingested or inhaled.[1] The toxicological properties of this product have not been fully investigated.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Eye Protection: Protective safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: Protective clothing and chemical-resistant boots.[1]
-
Respiratory Protection: Use only in a chemical fume hood to ensure adequate ventilation.[1]
A safety shower and eye wash station should be readily available in the immediate work area.[1]
Spill Response Protocol
In the event of a spill, follow these steps to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately clear the area and ensure the space is well-ventilated.
-
Wear Appropriate PPE: Don the required personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent. For solid spills, carefully scoop the material.[1]
-
Collect and Store: Place the absorbed or scooped material into an appropriate, sealed container for disposal.[1]
-
Decontaminate the Area: Wash the spill area thoroughly after the material has been collected.[1]
-
Personal Decontamination: If there has been skin contact, wash the affected area immediately with plenty of water.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration.[1] This procedure must be carried out in compliance with all federal, state, and local regulations.
-
Consult Regulations: Before proceeding, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Prepare for Disposal: In a well-ventilated area, such as a chemical fume hood, carefully dissolve or mix the this compound with a combustible solvent.
-
Incineration: The mixture should be burned in a licensed and regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal facility used.
Key Data Summary
| Parameter | Information | Source |
| CAS Number | 312-68-5 | [1] |
| Appearance | Liquid | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases | [1] |
| Fire Extinguishing Media | Carbon dioxide, dry chemical powder, alcohol or polymer foam | [1] |
| Decomposition Products | Emits toxic fumes under fire conditions | [1] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Fluoropropyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoropropyl 4-methylbenzenesulfonate. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.
Hazard Identification and General Precautions
Key safety practices include:
-
Working in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoiding inhalation of dust, fumes, gas, mist, or vapors.[1]
-
Preventing contact with skin, eyes, and clothing.[3]
-
Ensuring that an eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[5][6][7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[4][5][6] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against minor splashes and spills. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | To be used if working outside of a fume hood or if there is a risk of generating aerosols or dust. The type of respirator and cartridge should be selected based on the potential exposure concentration.[3][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
Experimental Workflow:
Step-by-Step Guidance:
-
Preparation:
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Handling and Use:
-
All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
-
Decontamination:
-
After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
-
Waste Collection:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[8]
-
-
Disposal:
-
Spill Response:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.
-
References
- 1. weaverbrands.com [weaverbrands.com]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mightyautoparts.com [mightyautoparts.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. mcrsafety.com [mcrsafety.com]
- 7. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 8. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
